Product packaging for 5'-Ctp(Cat. No.:CAS No. 65-47-4)

5'-Ctp

Cat. No.: B1199163
CAS No.: 65-47-4
M. Wt: 483.16 g/mol
InChI Key: PCDQPRRSZKQHHS-XVFCMESISA-N
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Description

Cytidine-5'-triphosphate (CTP) is a high-energy pyrimidine nucleoside triphosphate that serves as an essential building block for in vitro RNA synthesis, a fundamental process in molecular biology research and RNA manufacturing . Beyond its role as an RNA precursor, CTP functions as a key coenzyme in critical metabolic pathways. It is indispensable for the biosynthesis of glycerophospholipids, where it activates and transfers diacylglycerol and lipid head groups . This nucleotide also acts as a cation-permeable ligand-gated ion channel (P2X purinergic receptor) agonist, making it a valuable tool in pharmacological studies . In pyrimidine biosynthesis, CTP acts as an allosteric inhibitor of the enzyme aspartate carbamoyltransferase, providing a critical feedback mechanism for regulating nucleotide metabolism . The enzyme responsible for its production, CTP synthetase, catalyzes the ATP-dependent amination of UTP and is a recognized target for cancer chemotherapy research due to its vital role in cellular proliferation . This product is supplied as a powder and is soluble in water . It is intended for Research Use Only and is not approved for use in humans, animals, or as a household or industrial chemical.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16N3O14P3 B1199163 5'-Ctp CAS No. 65-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDQPRRSZKQHHS-XVFCMESISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N3O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70889324
Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Molecular Weight

483.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cytidine triphosphate
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CAS No.

65-47-4
Record name 5′-CTP
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Record name Cytidine triphosphate
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Record name Cytidine-5'-Triphosphate
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Record name Cytidine 5'-(tetrahydrogen triphosphate)
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Record name CYTIDINE TRIPHOSPHATE
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Record name Cytidine triphosphate
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Melting Point

215 - 218 °C
Record name Cytidine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000082
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biosynthesis and Metabolic Pathways of Cytidine 5 Triphosphate

De Novo Pyrimidine (B1678525) Biosynthesis Pathway and Cytidine-5'-triphosphate Synthesis

The de novo synthesis of pyrimidines culminates in the formation of uridine (B1682114) 5'-triphosphate (UTP), which is the direct precursor for CTP synthesis. This pathway begins with simple molecules like bicarbonate, aspartate, and glutamine, and through a series of enzymatic steps, assembles the pyrimidine ring, which is then attached to a ribose 5-phosphate moiety to form uridine monophosphate (UMP). amsterdamumc.nl Subsequent phosphorylations convert UMP to UTP. The final and critical step in the de novo synthesis of CTP is the amination of UTP. wikipedia.orgbiorxiv.org

Enzymatic Conversion of Uridine 5′-triphosphate to Cytidine (B196190) 5′-triphosphate by Cytidine Triphosphate Synthase (CTPS)

UTP + ATP + Glutamine → CTP + ADP + Glutamate (B1630785) + Pi. wikipedia.org

CTPS is a glutamine-dependent amidotransferase, meaning it utilizes the amide group from glutamine as the nitrogen source for the amination of UTP. wikipedia.orgnih.gov The enzyme is a homotetramer in its active state, with each monomer containing two principal domains: a synthase domain and a glutamine amidotransferase (GAT) domain. wikipedia.orgen-academic.com

Identification of the Rate-Limiting Step in Cytidine-5'-triphosphate Production

The reaction catalyzed by CTP synthase is considered the rate-limiting step in the de novo biosynthesis of cytidine nucleotides. wikipedia.orgnih.goven-academic.com This is due to several factors, including the intricate regulation of the enzyme's activity by both substrates and products. The activity of CTPS is precisely controlled by the intracellular concentrations of CTP and UTP. wikipedia.org High levels of the product, CTP, act as an allosteric inhibitor, providing a negative feedback mechanism to prevent its overproduction. wikipedia.org Conversely, the availability of the substrate UTP influences the reaction rate. The enzyme's activity is also allosterically activated by guanosine (B1672433) triphosphate (GTP), which helps to balance the cellular pools of purine (B94841) and pyrimidine nucleotides. wikipedia.orgen-academic.com This complex regulation ensures that the synthesis of CTP is tightly coupled to the cell's metabolic needs for nucleic acid and phospholipid synthesis.

Mechanistic Insights into ATP-Dependent Phosphorylation and Glutamine as a Nitrogen Donor

The conversion of UTP to CTP by CTPS is a multi-step process that occurs within the enzyme's active sites. The reaction is initiated by the ATP-dependent phosphorylation of the C4 oxygen of the uracil (B121893) ring of UTP. wikipedia.orgwikipedia.org This phosphorylation event forms a highly reactive 4-phosphoryl-UTP intermediate, making the C4 carbon electrophilic and susceptible to nucleophilic attack. wikipedia.org

Concurrently, in the GAT domain, glutamine is hydrolyzed to glutamate and ammonia (B1221849). wikipedia.orgnih.gov Glutamine serves as the primary nitrogen donor in this reaction. The hydrolysis of glutamine is a crucial step, and its efficiency is significantly enhanced by the allosteric activator GTP. wikipedia.orgnih.gov

Intramolecular Ammonia Channeling in Cytidine Triphosphate Synthase

A remarkable feature of CTP synthase is its ability to channel the ammonia produced from glutamine hydrolysis directly to the synthase domain. wikipedia.orgnih.govnih.gov The enzyme possesses an intramolecular tunnel, approximately 25 Å in length, that connects the GAT domain to the synthase active site. nih.gov This tunnel ensures that the highly reactive and potentially toxic ammonia molecule is efficiently delivered to the 4-phosphoryl-UTP intermediate without being released into the cellular environment. nih.govnih.gov

The passage of ammonia through this tunnel is a highly regulated process. nih.gov Structural and kinetic studies have revealed the presence of "molecular gates" within the tunnel that control the movement of ammonia. nih.gov The opening and closing of these gates are coordinated with the catalytic events in both the GAT and synthase domains, ensuring that ammonia is only delivered when the 4-phosphoryl-UTP intermediate is ready to accept it. nih.gov The allosteric activator GTP also plays a role in maintaining the integrity and functionality of the ammonia tunnel. nih.govpnas.org This intricate mechanism of intramolecular channeling highlights the sophisticated design of CTP synthase to facilitate a complex chemical transformation with high efficiency and specificity.

Cytidine-5'-triphosphate Salvage Pathway

In addition to de novo synthesis, cells can produce CTP through a salvage pathway, which recycles pre-existing pyrimidine nucleosides, such as uridine and cytidine, derived from the breakdown of nucleic acids or from extracellular sources. frontiersin.orgnih.gov This pathway is particularly important in certain cell types and under specific physiological conditions.

Mechanisms of Uridine and Cytidine Salvage by Kinases in Mammalian Cells

The key enzymes in the pyrimidine salvage pathway are the uridine-cytidine kinases (UCKs), which catalyze the phosphorylation of uridine and cytidine to their respective monophosphates, UMP and CMP. frontiersin.orgnih.gov In mammals, there are two main isoforms of this enzyme, UCK1 and UCK2. nih.govwikipedia.org

These kinases utilize ATP as a phosphate (B84403) donor to phosphorylate the 5'-hydroxyl group of the ribose sugar in uridine and cytidine. nih.gov The resulting UMP and CMP can then be further phosphorylated by other kinases to form the corresponding diphosphates (UDP and CDP) and triphosphates (UTP and CTP). nih.gov

While both UCK1 and UCK2 can phosphorylate uridine and cytidine, they exhibit different kinetic properties and tissue distribution. wikipedia.orgdoi.org UCK2 generally displays a higher affinity and catalytic efficiency for both substrates compared to UCK1. wikipedia.org The table below summarizes the kinetic parameters of human UCK1 and UCK2 for uridine and cytidine.

EnzymeSubstrateKm (μM)Vmax (nmol/min/mg)kcat (s-1)kcat/Km (s-1M-1)
UCK1 Uridine3001400.07233
Cytidine3002800.14467
UCK2 Uridine5011000.5310600
Cytidine7022001.0615143

Data compiled from studies on recombinant human UCK1 and UCK2 with ATP as the phosphate donor. doi.org

The differential expression and kinetic properties of UCK1 and UCK2 suggest they may have distinct physiological roles in different tissues and cellular contexts. wikipedia.org The salvage pathway, mediated by these kinases, provides an energy-efficient alternative to de novo synthesis for maintaining the cellular pool of CTP.

Conversion of Exogenous Cytidine to Intracellular Cytidine-5'-triphosphate

In addition to de novo synthesis, cells can utilize exogenous cytidine through a salvage pathway to produce intracellular CTP. This process is particularly important in tissues that have a limited capacity for de novo synthesis. wikipedia.org The conversion of extracellular cytidine into CTP involves a series of phosphorylation steps, primarily initiated by the enzyme uridine-cytidine kinase 2 (UCK2). nih.govresearchgate.net

The process begins with the transport of cytidine from the extracellular environment into the cell. Once inside, UCK2 catalyzes the phosphorylation of cytidine to cytidine monophosphate (CMP). nih.gov Subsequently, CMP is further phosphorylated to cytidine diphosphate (B83284) (CDP) and then to CTP by other cellular kinases. nih.gov This pathway allows cells to efficiently recycle and utilize preformed pyrimidine nucleosides, conserving energy that would otherwise be expended in the de novo synthesis pathway. wikipedia.org

Recent research has highlighted the critical role of UCK2 in this conversion process. Studies using click chemistry and fluorescence microscopy have demonstrated that the incorporation of a cytidine analog, 5-ethynyl-cytidine (5-EC), into bacterial nucleic acids is dependent on the host cell's UCK2 activity. nih.govscilit.compasteur.fr This finding supports the model that exogenous cytidine must be converted to its triphosphate form in the host cell cytoplasm before it can be utilized for nucleic acid synthesis. researchgate.net

Key Enzymes in the Conversion of Exogenous Cytidine to CTP
EnzymeFunctionSubstrateProduct
Uridine-Cytidine Kinase 2 (UCK2)Initial phosphorylation of cytidineCytidineCytidine Monophosphate (CMP)
CMP KinasePhosphorylation of CMP to CDPCMPCytidine Diphosphate (CDP)
Nucleoside Diphosphate KinasePhosphorylation of CDP to CTPCDPCytidine-5'-triphosphate (CTP)

Interconversion and Relationships with Other Pyrimidine Nucleotides

The metabolism of pyrimidine nucleotides is a highly interconnected network, with CTP being closely related to other pyrimidine molecules through a series of interconversion reactions. The de novo synthesis of all pyrimidine nucleotides originates from Uridine Monophosphate (UMP). nih.gov UMP is sequentially phosphorylated to Uridine Diphosphate (UDP) and then to Uridine Triphosphate (UTP). oup.com

UTP serves as the direct precursor for CTP synthesis. The enzyme CTP synthase catalyzes the amination of UTP, using glutamine as the nitrogen donor, to form CTP. davuniversity.orgutah.edu This reaction is a critical control point in pyrimidine metabolism, ensuring a balanced supply of uridine and cytidine nucleotides.

Furthermore, CTP can be converted back to CDP and CMP through dephosphorylation, and these can be re-phosphorylated as needed. The interconversion between the triphosphate, diphosphate, and monophosphate forms allows the cell to regulate the pools of these nucleotides according to metabolic demands.

For DNA synthesis, the ribonucleotide forms of pyrimidine nucleotides must be converted to their deoxyribonucleotide counterparts. Ribonucleotide reductase is the enzyme responsible for reducing cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP). youtube.com dCDP is then phosphorylated to deoxycytidine triphosphate (dCTP), which is a direct precursor for DNA polymerization. youtube.com This highlights the central role of CTP and its derivatives in both RNA and DNA synthesis.

Interconversion of Pyrimidine Nucleotides
PrecursorEnzymeProductMetabolic Role
UMPUMP KinaseUDPPrecursor for UTP and dUMP
UDPNucleoside Diphosphate KinaseUTPPrecursor for CTP and RNA synthesis
UTPCTP SynthaseCTPRNA synthesis, phospholipid synthesis
CDPRibonucleotide ReductasedCDPPrecursor for dCTP
dCDPNucleoside Diphosphate KinasedCTPDNA synthesis

Biological Functions and Cellular Roles of Cytidine 5 Triphosphate

Nucleic Acid Synthesis and Processing

CTP is indispensable for the synthesis and processing of both ribonucleic acid (RNA) and, indirectly, deoxyribonucleic acid (DNA). It serves as a direct precursor for RNA and is a critical component in the intricate machinery of genetic information transfer.

Cytidine-5'-triphosphate is one of the four essential ribonucleoside triphosphates, alongside adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP), that function as the fundamental building blocks for the synthesis of RNA. patsnap.combaseclick.eu This process, known as transcription, involves the enzymatic synthesis of an RNA molecule from a DNA template. patsnap.com CTP provides the cytidine (B196190) nucleotide that is incorporated into the elongating RNA strand, thereby contributing to the primary structure of all types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). baseclick.eu The fidelity of transcription relies on the precise incorporation of CTP and the other ribonucleotides according to the DNA template sequence. patsnap.com

The incorporation of CTP into a growing RNA strand is a meticulously controlled process catalyzed by the enzyme RNA polymerase. baseclick.euyoutube.com As the RNA polymerase traverses the DNA template, it reads the nucleotide sequence. When the polymerase encounters a guanine (B1146940) (G) base on the DNA template, it specifically selects and incorporates a CTP molecule into the nascent RNA chain. patsnap.com This selection is governed by the principle of complementary base pairing. The energy required for this incorporation is derived from the cleavage of the high-energy phosphate (B84403) bonds within the CTP molecule itself. youtube.com

The polymerization of nucleotides into a nucleic acid chain is characterized by the formation of phosphodiester bonds, which create the sugar-phosphate backbone of RNA and DNA. wikipedia.orgidtdna.com CTP plays a crucial role in this process. During RNA synthesis, the 3'-hydroxyl group of the last nucleotide in the growing RNA chain performs a nucleophilic attack on the alpha-phosphate of an incoming CTP molecule. youtube.combiosyn.com This reaction results in the formation of a 3',5'-phosphodiester bond and the release of a pyrophosphate molecule (PPi). patsnap.comyoutube.com The energy released from the hydrolysis of the pyrophosphate provides the thermodynamic driving force for the polymerization reaction, ensuring the stable elongation of the RNA molecule. wikipedia.org

FeatureDescription
Bond Type Phosphodiester bond wikipedia.org
Reactants 3'-OH of growing RNA chain, alpha-phosphate of incoming CTP youtube.combiosyn.com
Products Elongated RNA chain, Pyrophosphate (PPi) patsnap.comyoutube.com
Energy Source Cleavage of high-energy phosphate bonds in CTP wikipedia.org

While CTP is a direct precursor for RNA, its involvement in DNA synthesis is indirect but equally critical. DNA is composed of deoxyribonucleotides, which differ from ribonucleotides in the sugar component (deoxyribose instead of ribose). For CTP to be utilized in DNA synthesis, it must first be converted into its deoxy form, deoxycytidine triphosphate (dCTP). This conversion is catalyzed by the enzyme ribonucleotide reductase (RNR). nih.govwikipedia.org RNR removes the 2'-hydroxyl group from the ribose sugar of ribonucleoside diphosphates, including CDP, which is derived from CTP. wikipedia.orgyoutube.com The resulting deoxycytidine diphosphate (B83284) (dCDP) is then phosphorylated to dCTP, which can then be used by DNA polymerase as a substrate for DNA replication and repair. youtube.com

Lipid Biosynthesis and Membrane Homeostasis

CTP is an essential precursor in the synthesis of several major phospholipids (B1166683), most notably phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). aocs.orgnih.gov It participates in these pathways by activating the phosphocholine (B91661) or phosphoethanolamine head groups, a critical step in their attachment to a diacylglycerol backbone. pharmacy180.comyoutube.com This activation occurs through the CDP-choline and CDP-ethanolamine pathways, often collectively referred to as the Kennedy pathway. nih.govwikipedia.org

In the synthesis of phosphatidylcholine, the most abundant phospholipid in eukaryotic membranes, CTP reacts with phosphocholine in a reaction catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). nih.govnih.gov This reaction produces cytidine diphosphate-choline (CDP-choline) and pyrophosphate. wikipedia.orgoup.com CDP-choline is an activated intermediate that then donates the phosphocholine head group to diacylglycerol, forming phosphatidylcholine. aocs.orgwikipedia.org The activity of CCT is a key regulatory point in the de novo synthesis of PC. oup.comphysiology.org Similarly, in the synthesis of phosphatidylethanolamine, CTP reacts with phosphoethanolamine to form CDP-ethanolamine, which then serves as the donor of the phosphoethanolamine head group. aocs.orgpharmacy180.com CTP's role as an energy source and an activator in these pathways highlights its importance in lipid metabolism and membrane biogenesis. mit.eduyoutube.com

PathwayKey EnzymeCTP-Derived IntermediateFinal Phospholipid Product
CDP-choline Pathway CTP:phosphocholine cytidylyltransferase (CCT) nih.govnih.govCDP-choline wikipedia.orgoup.comPhosphatidylcholine (PC) aocs.orgwikipedia.org
CDP-ethanolamine Pathway CTP:phosphoethanolamine cytidylyltransferase (ET) aocs.orgCDP-ethanolamine pharmacy180.comPhosphatidylethanolamine (PE) aocs.orgpharmacy180.com

Participation in Cytidine Diphosphate-Diacylglycerol (CDP-DAG) Formation

Cytidine-5'-triphosphate (CTP) is a crucial precursor in the synthesis of Cytidine Diphosphate-Diacylglycerol (CDP-DAG), a key liponucleotide intermediate in the biosynthesis of several major phospholipids. nih.govpatsnap.com The formation of CDP-DAG is catalyzed by the enzyme CTP:phosphatidate cytidylyltransferase, which facilitates the reaction between CTP and phosphatidic acid (PA). patsnap.comnih.gov This enzymatic reaction is a pivotal step that channels phosphatidic acid into the pathways for the synthesis of phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). nih.govfrontiersin.org

The synthesis of CDP-DAG occurs in different cellular compartments, including the endoplasmic reticulum and the inner mitochondrial membrane, highlighting its importance in providing the necessary building blocks for phospholipid synthesis in various organelles. nih.govfrontiersin.org In mammals, two families of enzymes, the CDP-DAG synthases (CDS) and TAMM41, are responsible for CDP-DAG production. frontiersin.org The CDS enzymes are integral membrane proteins primarily located in the endoplasmic reticulum, while TAMM41 is a peripheral membrane protein of the inner mitochondrial membrane. frontiersin.org

The reaction catalyzed by CTP:phosphatidate cytidylyltransferase involves the activation of phosphatidic acid by the transfer of a cytidine monophosphate (CMP) moiety from CTP, with the concomitant release of pyrophosphate. patsnap.com This activation "energizes" the diacylglycerol backbone, preparing it for subsequent reactions with head groups like inositol (B14025) or phosphatidylglycerol. nih.gov

Contribution to Phosphatidylcholine and Phosphatidylethanolamine Biosynthesis via the Kennedy Pathway

Cytidine-5'-triphosphate plays an indispensable role in the de novo synthesis of two of the most abundant phospholipids in eukaryotic cell membranes, Phosphatidylcholine (PC) and Phosphatidylethanolamine (PE), through the Kennedy pathway. wikipedia.orgnih.gov This pathway, first elucidated by Eugene P. Kennedy, is the primary mechanism for the production of these critical membrane components. wikipedia.orgnih.gov

In the Kennedy pathway, the synthesis of PC and PE involves a series of enzymatic steps. For PC synthesis, choline (B1196258) is first phosphorylated to phosphocholine. wikipedia.orgsmpdb.ca Subsequently, the rate-limiting enzyme, CTP:phosphocholine cytidylyltransferase, catalyzes the reaction of phosphocholine with CTP to form Cytidine Diphosphate-choline (CDP-choline) and pyrophosphate. wikipedia.orgresearchgate.net In the final step, the CDP-choline serves as a high-energy donor of the phosphocholine headgroup, which is transferred to a diacylglycerol (DAG) backbone to form phosphatidylcholine. wikipedia.orgresearchgate.net

A parallel pathway exists for the synthesis of phosphatidylethanolamine. smpdb.ca In this case, ethanolamine (B43304) is phosphorylated to phosphoethanolamine, which then reacts with CTP in a reaction catalyzed by CTP:phosphoethanolamine cytidylyltransferase to produce Cytidine Diphosphate-ethanolamine (CDP-ethanolamine). researchgate.net Finally, the phosphoethanolamine moiety is transferred from CDP-ethanolamine to diacylglycerol to yield phosphatidylethanolamine. nih.govresearchgate.net CTP, therefore, is essential for the activation of the phosphobases (phosphocholine and phosphoethanolamine), enabling their subsequent transfer to the diacylglycerol backbone. researchgate.net

Role in Cardiolipin Biosynthesis

Cytidine-5'-triphosphate is a key regulator and substrate in the biosynthesis of cardiolipin, a unique phospholipid primarily located in the inner mitochondrial membrane where it plays a vital role in mitochondrial function and energy metabolism. nih.govresearchgate.net The biosynthesis of cardiolipin proceeds through a pathway that is highly dependent on the availability of CTP. nih.govnih.gov

The initial and rate-limiting step in cardiolipin synthesis is the conversion of phosphatidic acid and CTP to Cytidine Diphosphate-Diacylglycerol (CDP-DAG). nih.govresearchgate.net This reaction is catalyzed by the enzyme phosphatidate cytidylyltransferase, which is found in the inner mitochondrial membrane. Subsequently, CDP-DAG condenses with glycerol-3-phosphate to form phosphatidylglycerophosphate, which is then dephosphorylated to yield phosphatidylglycerol (PG). researchgate.net In the final step, another molecule of CDP-DAG donates its phosphatidylglycerol moiety to PG, in a reaction catalyzed by cardiolipin synthase, to form cardiolipin.

Studies have shown that the cellular level of CTP can control the rate of cardiolipin production. nih.govnih.gov For instance, in H9c2 cardiac myoblasts, a reduction in the cellular CTP pool leads to a decrease in the de novo biosynthesis of cardiolipin and other phospholipids. nih.gov This indicates that CTP availability is a critical regulatory point for the entire phospholipid biosynthesis pathway, including that of cardiolipin. nih.gov

Regulation of Cellular Lipid Metabolism

Cytidine-5'-triphosphate is a central molecule in the regulation of cellular lipid metabolism, primarily by acting as a key substrate for the synthesis of various phospholipids. patsnap.comnih.gov The availability of cellular CTP can act as a universal signal or switch for all phospholipid biosynthesis in eukaryotic cells. nih.gov When CTP levels are low, the synthesis of phospholipids that require CTP-dependent intermediates, such as phosphatidylcholine, phosphatidylethanolamine, and cardiolipin, is reduced. nih.gov

This regulatory role is evident in the redirection of lipid precursors. For example, when CTP levels are limited, radioactive glycerol, a precursor for phospholipids, accumulates in phosphatidic acid, diacylglycerol, and triacylglycerol. nih.gov This suggests a rerouting of the biosynthetic pathway away from CTP-dependent phospholipid synthesis and towards the synthesis of neutral lipids like triacylglycerol. nih.gov Conversely, restoration of CTP levels can restore the normal flow of precursors into phospholipid biosynthesis. nih.gov

Furthermore, the enzyme CTP:phosphocholine cytidylyltransferase, which catalyzes a rate-limiting step in phosphatidylcholine synthesis, is a key regulatory point. wikipedia.org Its activity is modulated by the cellular lipid environment, providing a feedback mechanism to control the rate of phosphatidylcholine synthesis in response to the cell's needs. wikipedia.org Therefore, CTP and its-dependent enzymes are integral to maintaining lipid homeostasis within the cell.

Protein Modification and Glycosylation Pathways

Requirement for Protein Glycosylation

Cytidine-5'-triphosphate is essential for specific types of protein glycosylation, a critical post-translational modification that affects protein folding, stability, and function. wikipedia.orgmdpi.com Glycosylation involves the attachment of carbohydrate moieties, or glycans, to proteins. mdpi.com CTP's role is particularly prominent in the synthesis of sialic acids, which are often found at the terminal positions of glycan chains on glycoproteins and glycolipids. patsnap.com

The biosynthesis of the activated form of a key sialic acid, N-acetylneuraminic acid (Neu5Ac), requires CTP. patsnap.com Neu5Ac is activated to Cytidine Monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac) in a reaction catalyzed by CMP-Neu5Ac synthetase. patsnap.com This activation step is crucial as CMP-Neu5Ac serves as the donor substrate for sialyltransferases, the enzymes that transfer sialic acid residues to nascent glycan chains on proteins and lipids. patsnap.com The final steps of CMP-Neu5Ac synthesis in vertebrate cells occur in the nucleus, after which it is exported to the cytoplasm. nih.gov

Protein glycosylation has profound implications for cellular processes, including cell-cell recognition, immune responses, and host-pathogen interactions. mdpi.comnih.gov The presence and specific structure of glycans can modulate the stability and function of proteins such as immune checkpoint proteins. mdpi.com Therefore, by being a prerequisite for the synthesis of activated sialic acids, CTP is indirectly required for the proper glycosylation and subsequent biological activity of a multitude of proteins. patsnap.com

Cytidine Monophosphate (CMP) Donor Function in Glycoconjugate Synthesis

In the context of glycoconjugate synthesis, Cytidine-5'-triphosphate functions as a donor of a Cytidine Monophosphate (CMP) moiety to activate sugars, specifically sialic acids. patsnap.comwikipedia.org This activation is a prerequisite for their incorporation into growing glycan chains of glycoproteins and glycolipids. patsnap.com

The primary example of this function is the synthesis of CMP-N-acetylneuraminic acid (CMP-Neu5Ac). patsnap.com In this reaction, CTP reacts with N-acetylneuraminic acid (Neu5Ac), leading to the formation of CMP-Neu5Ac and the release of pyrophosphate. patsnap.com This reaction is catalyzed by CMP-Neu5Ac synthetase. patsnap.com

CMP-Neu5Ac is a high-energy sugar nucleotide that serves as the activated donor of Neu5Ac for all sialylation reactions. patsnap.com Sialyltransferases utilize CMP-Neu5Ac as a substrate to transfer the sialic acid residue to the terminal positions of oligosaccharide chains on proteins and lipids. patsnap.com This process of sialylation is critical for the biological function of many glycoconjugates, influencing processes such as cellular adhesion, signal transduction, and molecular recognition. patsnap.com Thus, the role of CTP as a CMP donor is fundamental to the synthesis of a wide array of biologically important glycoconjugates.

Interactive Data Tables

Table 1: Key Enzymes in CTP-Dependent Lipid Biosynthesis

EnzymePathwaySubstratesProductCellular Location
CTP:phosphatidate cytidylyltransferaseCDP-DAG Formation, Cardiolipin BiosynthesisCTP, Phosphatidic acidCDP-Diacylglycerol, PyrophosphateEndoplasmic Reticulum, Inner Mitochondrial Membrane
CTP:phosphocholine cytidylyltransferaseKennedy Pathway (PC synthesis)CTP, PhosphocholineCDP-choline, PyrophosphateCytosol, Endoplasmic Reticulum, Nucleus
CTP:phosphoethanolamine cytidylyltransferaseKennedy Pathway (PE synthesis)CTP, PhosphoethanolamineCDP-ethanolamine, PyrophosphateCytosol, Endoplasmic Reticulum
Cardiolipin synthaseCardiolipin BiosynthesisCDP-Diacylglycerol, PhosphatidylglycerolCardiolipin, CMPInner Mitochondrial Membrane

Table 2: CTP's Role in Glycosylation

ProcessKey CTP-Derived MoleculeEnzymeFunction of Product
Sialic Acid ActivationCMP-N-acetylneuraminic acid (CMP-Neu5Ac)CMP-Neu5Ac synthetaseDonor of N-acetylneuraminic acid for sialyltransferases

Cellular Communication and Signal Transduction

While not a classical second messenger in the same vein as cyclic AMP (cAMP), Cytidine-5'-triphosphate plays significant direct and indirect roles in intracellular signaling cascades. Its primary influence is exerted through its fundamental role as a building block for RNA and DNA synthesis, which is essential for cellular responses to signaling events that require gene expression and cell proliferation. nih.gov The availability of CTP, therefore, indirectly impacts a vast number of signaling pathways that culminate in cell growth and division.

The synthesis of CTP is tightly regulated and integrated with cellular signaling networks. CTP synthase, the enzyme responsible for the de novo synthesis of CTP from Uridine-5'-triphosphate (UTP), is subject to regulation by cellular signaling pathways. For instance, in yeast, CTP synthase activity is stimulated by phosphorylation mediated by protein kinase A and protein kinase C. nih.gov This indicates that signaling pathways that activate these kinases can directly influence the cellular pool of CTP, thereby linking extracellular signals to the metabolic capacity for nucleic acid and phospholipid synthesis.

More directly, CTP has been shown to act as an allosteric regulator of certain enzymes, influencing their activity in response to cellular energy status. wikipedia.org For example, it can act as an inhibitor of aspartate carbamoyltransferase, a key enzyme in pyrimidine (B1678525) biosynthesis, thus providing feedback regulation on its own synthesis pathway. wikipedia.orgyoutube.com There is also evidence of CTP activating a phosphoenolpyruvate-dependent protein kinase in rat skeletal muscle, suggesting a more direct, albeit context-specific, role in signaling.

Furthermore, in some biological systems, CTP can function as a molecular switch. A prime example is its role in bacterial chromosome segregation, where it directly binds to and activates a protein to initiate a cellular process, a fundamental form of signal transduction. youtube.com

The influence of Cytidine-5'-triphosphate on cell growth and differentiation is intrinsically linked to its essential role in the synthesis of macromolecules. As a direct precursor for RNA and DNA, an adequate supply of CTP is a prerequisite for cell proliferation. nih.gov Consequently, the regulation of CTP synthesis is a critical checkpoint in the control of cell cycle progression.

Elevated CTP synthase activity and, consequently, higher CTP levels are often observed in rapidly proliferating cells, including various types of cancer cells. nih.gov This highlights the importance of CTP availability for sustaining the high rates of nucleic acid synthesis required for tumor growth. Conversely, the inhibition of CTP synthase has been shown to impede cell proliferation, making it a potential target for therapeutic intervention.

The role of CTP extends beyond simply providing building blocks. It is also a key component in the synthesis of phospholipids, which are essential for membrane biogenesis—a process that is critical for cell growth and division. nih.gov CTP is required for the formation of cytidine diphosphate-diacylglycerol (CDP-DAG), a key intermediate in the synthesis of several phospholipids. patsnap.com By influencing the composition and availability of membrane lipids, CTP can affect membrane-dependent signaling pathways and the structural integrity of the cell during growth and differentiation.

Studies have also indicated a role for CTP synthase in developmental processes. For example, in Drosophila, CTP synthase is necessary for the proliferation of intestinal stem cells, and its filamentation is required for this process. nih.gov Overexpression of CTP synthase in the embryonic mouse brain has been shown to hasten neuronal differentiation while inhibiting the proliferation of neural progenitor cells. nih.gov These findings suggest that the regulation of CTP pools can have profound and context-dependent effects on the balance between cell proliferation and differentiation.

Chromosome Dynamics and Cell Division Regulation

In the bacterium Bacillus subtilis, Cytidine-5'-triphosphate acts as a crucial biological switch that regulates the process of chromosome segregation during cell division. This function is mediated through its interaction with the Nucleoid Occlusion Factor (Noc) protein. The Noc protein plays a key role in preventing the cell division machinery from assembling over the bacterial chromosome, a phenomenon known as nucleoid occlusion.

The activity of the Noc protein is critically dependent on the binding of CTP. CTP binding to Noc acts as a molecular switch that triggers a conformational change in the protein, enabling it to perform its functions. This is a departure from the more commonly observed ATP and GTP-dependent molecular switches in biology, highlighting a more specialized role for CTP in cellular regulation. The discovery of this CTP-dependent switch suggests that such mechanisms may be more widespread in biological systems than previously thought.

The process begins with Noc binding to specific sites on the bacterial chromosome. The binding of CTP then enables the Noc protein to spread along the DNA, forming a larger protein-DNA complex. This CTP-activated state of Noc is essential for its ability to interact with the cell membrane and to effectively occlude the division machinery from the nucleoid region, thus ensuring that the chromosome is not damaged during cell division.

The role of Cytidine-5'-triphosphate as a biological switch for the Noc protein in Bacillus subtilis directly leads to the activation of DNA complex formation and the enhancement of Noc's membrane-binding capabilities. The binding of CTP to Noc is a prerequisite for the protein to spread from its initial binding sites on the chromosome to adjacent non-specific DNA. This spreading action results in the formation of large nucleoprotein complexes.

Furthermore, CTP binding "switches on" the membrane-binding ability of the Noc protein. In its CTP-bound state, a region of the Noc protein becomes capable of interacting with the cell membrane. This interaction effectively tethers the chromosome to the cell periphery. Mutants of the Noc protein that are unable to bind CTP fail to localize to the membrane and are defective in their ability to pull the DNA towards the cell membrane.

This CTP-dependent activation of both DNA complex formation and membrane binding is a tightly regulated mechanism that ensures the productive recruitment of the chromosome to the cell membrane. This sequestration of the nucleoid to the membrane provides the necessary space for the cell division machinery to assemble at the mid-cell without causing damage to the genetic material, thereby ensuring faithful chromosome segregation and cell division.

The table below details the CTP-dependent functions of the Noc protein.

FeatureState of Noc ProteinConsequence
DNA Binding Apo-Noc (no CTP)Binds to specific sites on the chromosome.
DNA Complex Formation CTP-bound NocSpreads along the DNA to form large nucleoprotein complexes.
Membrane Binding CTP-bound NocActivated to bind to the cell membrane, tethering the chromosome.
Chromosome Segregation CTP-bound NocPulls the chromosome towards the cell membrane, allowing space for cell division machinery.

Regulation of Cytidine 5 Triphosphate Metabolism and Enzyme Activity

Regulation of Cytidine (B196190) Triphosphate Synthase (CTPS)

CTP synthase is the rate-limiting enzyme in the de novo biosynthesis of CTP, catalyzing the ATP-dependent amination of Uridine-5'-triphosphate (UTP). tandfonline.comwikipedia.orgbiorxiv.org Given its pivotal role, CTPS activity is subject to intricate regulation at multiple levels to precisely manage the intracellular CTP pool.

Feedback Inhibition Mechanisms by Cytidine-5'-triphosphate

A primary mechanism for controlling CTP levels is direct feedback inhibition of CTPS by its own product, CTP. nih.govmdpi.compnas.org This inhibition is competitive with respect to the substrate UTP. nih.gov Structural studies have revealed that while the triphosphate moieties of CTP and UTP bind to an overlapping site, the cytosine ring of CTP occupies a distinct inhibitory pocket adjacent to the UTP binding site. nih.govresearchgate.net This arrangement allows for effective competition and potent inhibition. nih.gov In some organisms, such as Saccharomyces cerevisiae, CTP inhibition can also promote a shift towards an inactive tetrameric state of the enzyme. researchgate.net Furthermore, in human CTPS, CTP has been observed to bind not only to the UTP-competitive site but also to the ATP-binding site, suggesting a dual mode of feedback inhibition that allows the enzyme to sense the relative balance of different nucleotides. pnas.orgpnas.org The physiological importance of this feedback loop is highlighted by the observation that mutations impairing CTP inhibition lead to a dramatic increase in intracellular CTP pools. nih.gov

Allosteric Regulation by Purine (B94841) Nucleotides (e.g., Guanosine-5'-triphosphate activation)

The activity of CTPS is allosterically regulated by purine nucleotides, most notably activated by Guanosine-5'-triphosphate (GTP). nih.govnih.govresearchgate.net This cross-pathway regulation helps to balance the pools of purine and pyrimidine (B1678525) nucleotides. wikipedia.org GTP binding to a distinct allosteric site on the glutamine amidotransferase (GAT) domain of CTPS induces conformational changes that are crucial for efficient glutamine hydrolysis, the reaction that provides the amino group for UTP amination. nih.govnih.govresearchgate.net These structural changes not only activate the glutaminase (B10826351) activity but are also thought to facilitate the proper formation and functioning of an intramolecular tunnel that channels the liberated ammonia (B1221849) from the GAT domain to the synthetase domain, where CTP is formed. nih.govnih.govresearchgate.netbiorxiv.org This ensures the coordinated execution of the two half-reactions catalyzed by the enzyme. nih.govnih.gov While GTP generally acts as an activator, at high concentrations, it can be inhibitory, adding another layer of control. nih.govresearchgate.net

Transcriptional and Post-Transcriptional Regulation of CTPS-Encoding Genes (e.g., pyrG gene)

The expression of the genes encoding CTPS is also tightly regulated to match cellular demand. In many Gram-positive bacteria, such as Bacillus subtilis, the expression of the pyrG gene, which encodes CTPS, is controlled by a CTP-sensitive transcriptional attenuation mechanism. pnas.orgnih.govresearchgate.net This regulation occurs at a leader region upstream of the pyrG coding sequence. nih.gov When intracellular CTP levels are low, RNA polymerase pauses and undergoes "reiterative transcription," adding extra guanine (B1146940) residues to the nascent mRNA. pnas.orgresearchgate.netoup.com This modified transcript forms an antiterminator structure, allowing transcription of the pyrG gene to proceed. oup.comwikipedia.org Conversely, when CTP levels are high, a terminator hairpin forms, halting transcription. pnas.orgwikipedia.org This mechanism provides a direct and sensitive response to the availability of the final product of the pathway. In eukaryotes, transcription factors like Myc can also regulate CTPS levels. wikipedia.org

Covalent Modifications and Phosphorylation of CTPS Isozymes

Post-translational modifications, particularly phosphorylation, provide another layer of regulation for eukaryotic CTPS isozymes. mdpi.com In humans, two isozymes, hCTPS1 and hCTPS2, exist. wikipedia.org Phosphorylation has been shown to inhibit the activity of the human CTPS1 isozyme. wikipedia.org For instance, glycogen (B147801) synthase kinase 3 (GSK3) can phosphorylate Ser-571 in response to low serum conditions, leading to inhibition. wikipedia.org Similarly, casein kinase 1 (CK1) can phosphorylate Ser-568, which also results in decreased CTPS activity. nih.govwikipedia.org Studies on hCTPS2 have identified Ser-568 as a major inhibitory phosphorylation site, with its mutation leading to a significant increase in enzyme activity. nih.govresearchgate.net This regulation by phosphorylation allows for the integration of signals from various cellular pathways to modulate CTP synthesis.

Modulation by Nutrient Availability and Cell Cycle Status

CTPS activity and its organization within the cell are highly responsive to the metabolic state, which is influenced by nutrient availability and the cell cycle. nih.govfrontiersin.org For example, nutrient deprivation, such as glucose limitation in yeast or glutamine starvation in mammalian cells, can induce the formation of CTPS filaments (cytoophidia). frontiersin.orgbiologists.com This filamentation is thought to be a mechanism to adapt to metabolic stress, potentially by storing the enzyme in a less active or inactive state. nih.govbiologists.com The formation of these structures is reversible, allowing the cell to quickly respond to changes in nutrient status. biologists.com The cell cycle also influences CTPS regulation, as the demand for CTP fluctuates significantly, particularly during the S phase when DNA replication occurs. frontiersin.org The assembly of cytoophidia is also linked to cell proliferation status, with an increase in these structures observed during the differentiation of neural stem cells, for instance. news-medical.net

Formation and Dynamic Regulation of Cytosine Triphosphate Synthase Filamentous Structures (Cytoophidia)

A fascinating and evolutionarily conserved feature of CTPS regulation is its ability to polymerize into micron-scale, filamentous structures known as cytoophidia (from the Greek for "cellular snakes"). nih.govresearchgate.netmdpi.com These non-membrane-bound compartments are formed by the self-assembly of CTPS enzymes and are found in organisms from bacteria to humans. nih.govmdpi.com The formation of cytoophidia is a dynamic and highly regulated process, influenced by nucleotide levels, nutrient status, and developmental cues. nih.govresearchgate.net

The functional consequence of filamentation appears to be species-specific. In bacteria and yeast, polymerization is often associated with the inhibition of CTPS activity, with the filaments thought to be composed of inactive enzyme. biorxiv.orgelifesciences.orgmdpi.com This sequestration into filaments could serve as a mechanism for feedback regulation, with the product CTP inducing the assembly of these inactive structures. elifesciences.org In contrast, studies on human CTPS1 have shown that polymerization can actually increase catalytic activity, suggesting the filaments are composed of the active enzyme. nih.govportlandpress.com

These structures are highly dynamic, with fluorescence recovery after photobleaching (FRAP) studies showing movement of CTPS molecules within the filament. researchgate.netmdpi.com The assembly and disassembly of cytoophidia allow cells to buffer CTPS protein levels and rapidly modulate enzyme activity in response to metabolic changes. nih.govbiologists.com For example, the TOR signaling pathway, a key regulator of cell growth, has been shown to modulate cytoophidium formation, linking nutrient sensing directly to the spatial organization of this key metabolic enzyme. nih.gov

Interactive Data Tables

Table 1: Key Regulators of Cytidine Triphosphate Synthase (CTPS) Activity

RegulatorType of RegulationEffect on CTPS ActivityOrganism(s) / IsozymeReference(s)
Cytidine-5'-triphosphate (CTP) Feedback InhibitionInhibitionGeneral nih.govmdpi.com
Guanosine-5'-triphosphate (GTP) Allosteric RegulationActivation (at low conc.), Inhibition (at high conc.)General nih.govnih.govresearchgate.net
Low CTP Levels Transcriptional RegulationIncreased pyrG expressionBacillus subtilis pnas.orgresearchgate.netwikipedia.org
Phosphorylation (Ser-571) Covalent ModificationInhibitionHuman CTPS1 wikipedia.org
Phosphorylation (Ser-568) Covalent ModificationInhibitionHuman CTPS1 & CTPS2 nih.govwikipedia.org
Nutrient Deprivation Subcellular LocalizationInduces Cytoophidia FormationYeast, Mammalian Cells frontiersin.orgbiologists.com
Polymerization (Cytoophidia) Quaternary StructureInhibition or Activation (species-specific)Bacteria, Yeast, Human elifesciences.orgmdpi.comnih.gov

Regulation of CTP:Phosphocholine (B91661) Cytidylyltransferase (CCT)

The activity of CCT is intricately linked to the lipid environment of cellular membranes. nih.gov The enzyme exists in two states: an inactive, soluble form and an active, membrane-bound form. nih.gov The transition between these states is a key regulatory mechanism. nih.gov CCT's membrane-binding domain, an amphipathic α-helix, senses the lipid composition of membranes. nih.govsemanticscholar.org Specifically, the enzyme is activated by binding to membranes that are deficient in PC or enriched in certain types of lipids. nih.govsemanticscholar.org

These activating lipids include those with a conical shape or those that create packing defects in the membrane, such as diacylglycerol (DAG) and fatty acids. nih.govsemanticscholar.org These lipids facilitate the insertion of CCT's helical domain into the membrane, which induces a conformational change that activates the enzyme. nih.gov This activation significantly increases CCT's affinity for its substrate, CTP. nih.gov Conversely, lipids that stabilize the bilayer structure can inhibit CCT activation. nih.gov This lipid-dependent activation mechanism provides a direct feedback loop, enabling the cell to sense its membrane lipid composition and modulate PC synthesis to maintain homeostasis. nih.gov

Phosphorylation provides another layer of regulation for CCT activity, primarily by influencing its ability to bind to membranes. atsjournals.org CCTα, the major isoform, possesses a C-terminal phosphorylation domain containing numerous serine residues that are targets for various protein kinases. researchgate.netmolbiolcell.org Generally, phosphorylation of these sites leads to the inactivation of CCT by promoting its dissociation from membranes into the cytosol. atsjournals.org

This regulatory mechanism is closely tied to the cell cycle. atsjournals.org For instance, during the G0/G1 phase, when PC synthesis is high, CCTα is largely dephosphorylated and active on membranes. atsjournals.org However, as cells progress through the cell cycle, particularly into mitosis, CCTα becomes hyperphosphorylated, leading to its release from the membrane and subsequent inactivation. atsjournals.org Studies have identified cyclin-dependent kinases (CDK) 1 and 2 as kinases that can phosphorylate the CCTα P-domain. molbiolcell.org The interplay between protein kinases and phosphatases (like PP1 and PP2A) allows for dynamic control over CCT activity in response to various cellular signals, ensuring that membrane synthesis is coordinated with cellular events like proliferation and differentiation. atsjournals.org

In mammals, CCT exists in different isoforms encoded by two distinct genes, giving rise to specialized functions and regulation. The primary isoforms are CCTα, encoded by the Pcyt1a gene, and CCTβ, encoded by the Pcyt1b gene. semanticscholar.org

CCTα is a ubiquitously expressed nuclear enzyme and is considered the dominant isoform in most tissues, playing a crucial role in regulating PC synthesis in response to lipid signals. semanticscholar.orgnih.gov In contrast, CCTβ isoforms have a more restricted tissue distribution and are typically found in the cytoplasm. semanticscholar.org These isoforms, such as CCTβ2, often exhibit different regulatory properties. For example, CCTβ2 has a higher intrinsic affinity for membranes and is less dependent on lipid activators than CCTα, suggesting a role in maintaining basal PC synthesis. sfu.ca The differential expression and regulation of these isozymes allow for tissue-specific and context-dependent control of PC metabolism. oup.comphysiology.orgnih.gov

Feature CCTα CCTβ Isoforms (e.g., CCTβ2)
Gene Pcyt1a semanticscholar.orgPcyt1b semanticscholar.org
Cellular Localization Primarily Nuclear nih.govsemanticscholar.orgCytosolic semanticscholar.org
Tissue Expression Ubiquitous semanticscholar.orgRestricted, e.g., high in brain semanticscholar.org
Primary Role Regulated PC synthesis in response to cellular demand semanticscholar.orgBasal PC synthesis, specialized functions sfu.ca
Regulation Highly regulated by lipid binding and phosphorylation nih.govatsjournals.orgLess dependent on lipid activators sfu.ca

Regulation of CTP:Phosphoethanolamine Cytidylyltransferase (Pcyt2)

In a manner analogous to PC synthesis, the de novo production of phosphatidylethanolamine (B1630911) (PE) is governed by a key regulatory enzyme. nih.gov CTP:phosphoethanolamine cytidylyltransferase (Pcyt2) is the rate-limiting enzyme in the CDP-ethanolamine branch of the Kennedy pathway, which is the primary route for PE synthesis. nih.govnih.govsdbonline.org PE is the second most abundant phospholipid in mammalian cells and plays vital roles in processes such as membrane fusion, autophagy, and cell cycle regulation. nih.govnih.gov

Role in Balancing Cell Growth and Phospholipid Homeostasis

Cytidine-5'-triphosphate (CTP) is positioned at a critical metabolic intersection, serving as an essential precursor for two fundamental cellular processes: the synthesis of nucleic acids (DNA and RNA) required for cell growth and proliferation, and the production of phospholipids (B1166683), which are the primary structural components of all cellular membranes. researchgate.netnih.govwikipedia.org The cell must meticulously regulate the allocation of CTP to these competing pathways to ensure that the demands for membrane expansion and maintenance (homeostasis) are perfectly balanced with the requirements of cell division. This regulation occurs at multiple levels, primarily through the control of key enzymes involved in CTP synthesis and its subsequent utilization in phospholipid production.

The cellular pool of CTP is the smallest among the major nucleotides, indicating that its synthesis is tightly controlled. nih.govahajournals.org This makes the enzymes responsible for its production and consumption critical points of regulation. The primary enzyme for de novo CTP synthesis is CTP synthase (CTPS), which catalyzes the conversion of Uridine-5'-triphosphate (UTP) to CTP. nih.govahajournals.org The activity of CTPS is significantly elevated in rapidly proliferating cells, such as activated lymphocytes and various cancer cells, to accommodate the heightened demand for CTP for both DNA/RNA replication and the membrane biogenesis necessary for cell division. nih.govahajournals.orgbiorxiv.orgresearchgate.net

Coordination of CTP and Phospholipid Synthesis

The synthesis of major membrane phospholipids, such as phosphatidylcholine (PC) and phosphatidylethanolamine (PE), heavily relies on CTP. In the primary route for their production, known as the Kennedy pathway, CTP is required to activate the phosphocholine and phosphoethanolamine head groups, forming CDP-choline and CDP-ethanolamine, respectively. nih.govaocs.org These activated intermediates then react with diacylglycerol to form PC and PE. aocs.organnualreviews.org

The rate-limiting step in PC biosynthesis is catalyzed by the enzyme CTP:phosphocholine cytidylyltransferase (CCT). grantome.comnih.govcdnsciencepub.comnih.gov The regulation of CCT is a central mechanism for controlling membrane biogenesis. pnas.org CCT activity is exquisitely sensitive to the cellular environment, including the availability of its substrate, CTP. Research in Saccharomyces cerevisiae has shown that the affinity of CCT for CTP is in a range where fluctuations in cellular CTP concentration directly impact the rate of PC synthesis. nih.gov Therefore, an increase in the CTP pool, driven by upregulated CTPS activity during periods of growth, can directly fuel an increase in phospholipid production. researchgate.netnih.gov

This intricate connection is further highlighted by research findings:

In Yeast: Studies on Saccharomyces cerevisiae have been pivotal. Mutations in the URA7 gene, which encodes CTP synthetase, that reduce the enzyme's sensitivity to feedback inhibition by CTP lead to a 6- to 15-fold increase in the intracellular CTP pool. nih.gov This elevation in CTP directly results in increased synthesis of phosphatidylcholine and phosphatidylethanolamine through the Kennedy pathway. researchgate.netnih.gov

In Drosophila: Research on the fruit fly has revealed how CTP metabolism coordinates growth with fat storage. The enzyme CDP-diacylglycerol synthetase (CdsA) uses CTP to convert phosphatidic acid into CDP-diacylglycerol, a precursor for phospholipids like phosphatidylinositol. plos.org By diverting phosphatidic acid away from triacylglycerol (fat) synthesis and towards phospholipid production, CdsA activity promotes cell growth and membrane expansion while limiting fat storage. This process is closely linked with the insulin (B600854) signaling pathway, a master regulator of cell and tissue growth. plos.org

Integration with the Cell Cycle

The balance between cell growth and phospholipid synthesis is tightly coordinated with the cell cycle. Net accumulation of phospholipids is not uniform but occurs predominantly as cells enter the S phase, the period of DNA replication, to ensure sufficient membrane material is available for the subsequent cell division. nih.govbabraham.ac.uk This coordination is achieved through the cyclical regulation of key metabolic enzymes.

Research Findings on Regulatory Balance

The table below summarizes the key enzymes and their roles in this regulatory network.

Table 1: Key Enzymes in CTP-Dependent Regulation of Growth and Phospholipid Homeostasis This table is interactive. You can sort and filter the data by clicking on the column headers.

EnzymeAbbreviationFunctionRegulatory Role in Balancing Growth and Homeostasis
CTP synthaseCTPSCatalyzes the de novo synthesis of CTP from UTP. ahajournals.orgRate-limiting enzyme for CTP production. Upregulated in proliferating cells to supply CTP for both nucleic acid and phospholipid synthesis. nih.govnih.gov
CTP:phosphocholine cytidylyltransferaseCCTCatalyzes the rate-limiting step in phosphatidylcholine (PC) synthesis via the Kennedy pathway. grantome.comcdnsciencepub.comActivity is regulated by CTP availability and reversible membrane binding, directly linking CTP pools to membrane biogenesis and homeostasis. nih.govnih.govpnas.org Its activity is also modulated during the cell cycle. nih.gov
CTP:phosphoethanolamine cytidylyltransferasePcyt2Regulatory enzyme in the de novo synthesis of phosphatidylethanolamine (PE). mdpi.comBalances the production of PE, a key membrane component involved in processes like membrane fusion and cell cycle regulation. mdpi.comresearchgate.net
CDP-diacylglycerol synthetaseCdsAUses CTP to convert phosphatidic acid to CDP-diacylglycerol. plos.orgDiverts the common precursor phosphatidic acid towards phospholipid synthesis and away from triacylglycerol (fat storage), thus coordinating cell growth with energy storage. plos.org

The consequences of disrupting this balance are significant, as summarized in the following table.

Table 2: Impact of Altered CTP Metabolism on Cellular Processes This table is interactive. You can sort and filter the data by clicking on the column headers.

Experimental ConditionOrganism/Cell TypeKey EffectImpact on Growth and Phospholipid Homeostasis
CTP synthase mutation leading to elevated CTPSaccharomyces cerevisiae (Yeast)Increased intracellular CTP levels. nih.govIncreased synthesis of phosphatidylcholine and phosphatidylethanolamine; altered balance of phospholipid synthesis pathways. researchgate.netnih.gov
Loss of CdsA function (CDP-diacylglycerol synthetase)Drosophila melanogasterReduced phosphatidylinositol levels and low insulin pathway activity. plos.orgCauses significant accumulation of neutral lipids (fat) and reduced cell/organ size, demonstrating a failure to balance fat storage with growth. plos.org
Enforced CCT expressionMammalian cellsAccelerated rate of phosphatidylcholine synthesis. researchgate.netCells compensate by increasing PC degradation to maintain normal membrane phospholipid levels, highlighting robust homeostatic control. researchgate.net
CTPS1 deficiencyHuman T-lymphocytesDecreased CTP levels in activated cells. researchgate.netImpairs the ability of activated T-cells to proliferate, showing the critical need for CTP synthesis to support immune cell growth. researchgate.net

Interactions of Cytidine 5 Triphosphate with Other Biomolecules and Metal Ions

Interactions with Other Nucleotides in Metabolic Pathways

CTP's role extends beyond being a mere precursor for RNA synthesis. patsnap.com It is a key player in several metabolic pathways, often interacting with other nucleotides like adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), and uridine (B1682114) triphosphate (UTP). patsnap.com These interactions are critical for the synthesis of essential biomolecules such as phospholipids (B1166683) and for the glycosylation of proteins. wikipedia.orgportlandpress.comitmedicalteam.plnih.goveurospe.org

In the de novo synthesis of pyrimidines, CTP itself acts as a feedback inhibitor of the enzyme aspartate carbamoyltransferase, which catalyzes an early step in the pathway. wikipedia.org This regulation helps maintain a balanced pool of pyrimidine (B1678525) nucleotides.

Furthermore, CTP is the direct precursor for the activated intermediates in phospholipid synthesis, namely CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govnih.gov The synthesis of these molecules is intrinsically linked to the availability of other nucleotides. For instance, the synthesis of CTP from UTP is an ATP-dependent process catalyzed by CTP synthase. researchgate.netoup.com This enzyme is, in turn, allosterically activated by GTP, highlighting a complex interplay between different nucleotide triphosphates in regulating the production of CTP and, consequently, phospholipid biosynthesis. researchgate.netmdpi.compnas.org

The following table summarizes the key metabolic pathways involving CTP and its interactions with other nucleotides.

Metabolic PathwayInteracting NucleotidesRole of CTP
RNA Synthesis ATP, GTP, UTPSubstrate for RNA polymerase. patsnap.com
Phospholipid Synthesis ATP, GTP, UTPPrecursor for CDP-diacylglycerol, CDP-choline, and CDP-ethanolamine. nih.govnih.govaocs.org
Glycosylation -Coenzyme for the glycosylation of proteins. wikipedia.org
Pyrimidine Biosynthesis UTP, ATPEnd-product inhibitor of aspartate carbamoyltransferase. wikipedia.org

Protein-Cytidine-5'-triphosphate Interactions

CTP's functions are mediated through its specific interactions with a diverse range of proteins. These interactions can be catalytic, where CTP serves as a substrate, or regulatory, where CTP binding modulates the protein's activity.

Binding to RNA Polymerase

As one of the four essential ribonucleoside triphosphates, CTP is a primary substrate for RNA polymerase during the process of transcription. patsnap.comoup.com RNA polymerase catalyzes the incorporation of cytidylate into the growing RNA chain when it encounters a guanine (B1146940) base in the DNA template. patsnap.com The energy required for the formation of the phosphodiester bond is derived from the cleavage of the high-energy pyrophosphate group from CTP. patsnap.com The specific recognition and binding of CTP, along with ATP, GTP, and UTP, in the active site of RNA polymerase are crucial for the fidelity and processivity of RNA synthesis. patsnap.comoup.com Biotin-labeled CTP can also be used as a substrate by RNA polymerases for RNA labeling in vitro. sigmaaldrich.com

Allosteric and Substrate Interactions with Cytidine (B196190) Triphosphate Synthase

CTP synthase (CTPS) is the enzyme responsible for the de novo synthesis of CTP from UTP, with the consumption of ATP and glutamine. pnas.org The activity of CTPS is intricately regulated by the nucleotides themselves. researchgate.net While ATP and UTP are substrates and promote the formation of active enzyme tetramers from inactive dimers, CTP, the product of the reaction, acts as a feedback inhibitor. researchgate.netmdpi.comnih.gov CTP competes with UTP for binding to the active site, thereby controlling its own production and maintaining appropriate intracellular CTP levels. pnas.orgnih.govnih.gov This competitive inhibition is a critical mechanism for cellular homeostasis. researchgate.net Interestingly, GTP acts as an allosteric activator of CTPS, enhancing the enzyme's activity. researchgate.netmdpi.compnas.org This complex regulation, involving all four major ribonucleotide triphosphates, underscores the central role of CTPS in nucleotide metabolism. researchgate.net

Specific Binding to Chromosome Segregation Proteins (e.g., Nucleoid Occlusion Factor)

Recent research has unveiled a novel role for CTP in bacterial chromosome segregation. CTP binds to ParB family proteins, which are key players in this process. frontiersin.orgnih.gov For instance, in Bacillus subtilis, the nucleoid occlusion protein Noc, a ParB-like protein, binds to CTP. nih.gov This binding is a prerequisite for the formation of large, membrane-associated nucleoprotein complexes that prevent cell division from occurring over the chromosome. nih.govsciencedaily.com CTP binding enables Noc to spread along the DNA and activates its ability to bind to the cell membrane. sciencedaily.com Similarly, in other bacteria, CTP binding to ParB proteins modulates their interactions with DNA and other proteins, facilitating the proper partitioning of chromosomes into daughter cells. frontiersin.orgelifesciences.org This CTP-dependent switch mechanism is emerging as a widespread phenomenon in bacterial cell cycle regulation. nih.gov

Ligand Role for Transcriptional Regulators (e.g., VirB in Shigella)

CTP can also function as a specific ligand for transcriptional regulators, influencing gene expression. A notable example is the VirB protein in Shigella, a key regulator of virulence genes. asm.org VirB belongs to the ParB superfamily of proteins and, unusually, binds CTP with high specificity. asm.orgasm.org This CTP binding is essential for VirB's function. asm.org Mutations that disrupt CTP binding impair VirB's ability to counteract gene silencing, a critical step in the activation of virulence genes. asm.orgasm.org The binding of CTP appears to induce a conformational change in VirB, enabling it to bind to specific DNA sequences and remodel chromatin structure, ultimately leading to the expression of genes required for Shigella pathogenesis. nih.govscienft.comresearchgate.net This discovery highlights a direct link between CTP levels and the regulation of bacterial virulence. asm.orgasm.org

Interactions with Cytidylyltransferases (e.g., CTP:phosphatidate cytidylyltransferase, CTP:phosphocholine (B91661) cytidylyltransferase, N-acylneuraminate cytidylyltransferase)

CTP is a crucial substrate for a family of enzymes known as cytidylyltransferases, which are involved in the synthesis of various essential biomolecules. wikipedia.orgwikipedia.orgwikipedia.org

CTP:phosphatidate cytidylyltransferase (CDS): This enzyme catalyzes the reaction between CTP and phosphatidate to form CDP-diacylglycerol, a key intermediate in the synthesis of several phospholipids, including phosphatidylinositol, phosphatidylglycerol, and cardiolipin (B10847521). patsnap.comwikipedia.orguniprot.org The activity of this enzyme is fundamental for membrane biogenesis.

CTP:phosphocholine cytidylyltransferase (CCT): CCT is the rate-limiting enzyme in the synthesis of phosphatidylcholine (PC), the most abundant phospholipid in eukaryotic cell membranes. rcsb.orgacs.org It catalyzes the transfer of a cytidylyl group from CTP to phosphocholine to produce CDP-choline. wikipedia.orgrcsb.orgnih.gov The regulation of CCT is complex, involving reversible membrane binding and phosphorylation, which in turn affects its affinity for CTP. aocs.orgacs.orgillinoisstate.eduplos.orgmolbiolcell.orgnih.gov

N-acylneuraminate cytidylyltransferase (N-acylneuraminate synthase): This enzyme is responsible for the activation of sialic acids by transferring a cytidylyl group from CTP to N-acylneuraminate, forming CMP-N-acylneuraminate. wikipedia.orgnih.govcreative-enzymes.comuniprot.org This activated sugar is then used for the sialylation of glycoproteins and glycolipids, processes crucial for cell recognition and signaling. creative-enzymes.com The enzyme from Pasteurella haemolytica follows a Ping Pong Bi Bi mechanism, with CTP being the first substrate to bind, and is also inhibited by CTP at a second binding site. nih.govresearchgate.net

The following table details the interactions of CTP with these cytidylyltransferases.

EnzymeEC NumberReaction CatalyzedMetabolic Pathway
CTP:phosphatidate cytidylyltransferase 2.7.7.41CTP + phosphatidate → CDP-diacylglycerol + PPi wikipedia.orgGlycerophospholipid metabolism wikipedia.org
CTP:phosphocholine cytidylyltransferase 2.7.7.15CTP + phosphocholine → CDP-choline + PPi wikipedia.orgGlycerophospholipid metabolism, Phosphatidylcholine synthesis wikipedia.orgillinoisstate.edu
N-acylneuraminate cytidylyltransferase 2.7.7.43CTP + N-acylneuraminate → CMP-N-acylneuraminate + PPi wikipedia.orgAminosugar metabolism, Sialic acid activation wikipedia.orgcreative-enzymes.com

Metal Ion Complex Formation

Equilibrium Studies of Complex Formation with Divalent Metal Ions (e.g., Cu(II), Cd(II))

Equilibrium studies, often conducted using potentiometric pH titrations, have been instrumental in characterizing the formation of complexes between Cytidine-5'-triphosphate (CTP) and various divalent metal ions, including copper(II) and cadmium(II). chemijournal.comchemijournal.com These studies determine the stability constants of the resulting metal-ligand complexes, providing quantitative insight into the strength of these interactions. chemijournal.comchemijournal.com

Research has demonstrated the formation of both binary (1:1 metal-to-ligand ratio) and ternary (1:1:1 metal-to-ligand-to-secondary-ligand ratio) complexes in aqueous solutions. chemijournal.comchemijournal.com For instance, studies have investigated the complex formation of Cu(II) and Cd(II) with CTP, and have determined the stability constants for the binary complexes. chemijournal.comchemijournal.com The stability of these complexes is influenced by factors such as pH and the nature of the metal ion. chemijournal.comchemijournal.com The formation of ternary complexes, for example with a secondary ligand like nicotinic acid, has also been observed, typically occurring at higher pH values. chemijournal.comchemijournal.com

The stability of complexes formed between divalent metal ions and pyrimidine nucleoside 5'-triphosphates like CTP has been compared to those formed with purine (B94841) nucleoside 5'-triphosphates (e.g., ATP). nih.gov Generally, the stability of M(ATP)²⁻ complexes is greater than that of the corresponding M(YTP)²⁻ (where Y is a pyrimidine) complexes. nih.gov This difference in stability is attributed to the potential for the metal ion to also interact with the purine base residue, forming a macrochelate structure. nih.gov

Metal Ion Ligand(s) Complex Type Key Findings from Equilibrium Studies
Cu(II)CTPBinaryFormation of stable 1:1 complexes. chemijournal.comchemijournal.com
Cd(II)CTPBinaryFormation of stable 1:1 complexes. chemijournal.comchemijournal.com
Cu(II)CTP, Nicotinic AcidTernaryFormation of 1:1:1 complexes, typically at higher pH. chemijournal.comchemijournal.com
Cd(II)CTP, Nicotinic AcidTernaryFormation of 1:1:1 complexes, typically at higher pH. chemijournal.comchemijournal.com

Identification of Interaction Centers (Phosphate Groups, Pyrimidine Ring Nitrogen)

The interaction between divalent metal ions and CTP involves specific coordination sites on the nucleotide. The primary interaction centers are the oxygen atoms of the triphosphate chain and the N(3) nitrogen atom of the pyrimidine ring. researchgate.netnih.gov

The negatively charged phosphate (B84403) groups are a major site of interaction for positively charged metal ions. nih.govnih.gov This electrostatic attraction plays a significant role in the initial binding and stability of the complex. numberanalytics.comcuni.cz In many instances, the phosphate group is the main center of interaction for metal ions like Cu(II). nih.govalljournals.cn

In addition to the phosphate moiety, the N(3) nitrogen of the cytidine base can also act as a coordination site for metal ions. researchgate.netnih.gov The involvement of the pyrimidine ring nitrogen in metal coordination can lead to the formation of chelate structures, which can enhance the stability of the complex. nih.gov For some metal ions, such as Ni(II) when complexed with CTP, the N(3) atom is considered the main interaction center, with the phosphate oxygen atoms playing a secondary role. researchgate.net In the case of Cu(II) complexes with CTP in the presence of other ligands like spermine, the N(3) atom can be involved in intramolecular interactions that further stabilize the complex. nih.govalljournals.cn

Implications for Physiological Activities Involving Nucleic Acid Interactions

The interaction of metal ions with nucleotides like CTP has significant implications for various physiological processes, particularly those involving nucleic acids. frontiersin.orgpsu.edu Metal ions are essential for the proper structure, stability, and function of DNA and RNA. frontiersin.orgresearchgate.net They can neutralize the negative charge of the phosphate backbone, facilitating the folding of nucleic acids into their complex three-dimensional structures. cuni.cz

Enzymatic reactions involving nucleotides, such as those catalyzed by DNA and RNA polymerases, are critically dependent on the presence of divalent metal ions, most commonly Mg²⁺. psu.edu These metal ions can play a direct role in the catalytic mechanism, for example, by coordinating to the phosphate groups of the incoming nucleotide triphosphate substrate and facilitating the phosphoryl transfer reaction. plos.org

The formation of specific metal ion-nucleotide complexes can also influence the interaction of nucleic acids with other molecules, such as proteins. frontiersin.org The coordination of a metal ion can alter the conformation of the nucleotide, which in turn can affect its recognition by enzymes or regulatory proteins. Furthermore, the balance of different metal ions and their complexes with nucleotides is crucial for cellular metabolism and can impact processes like gene expression. numberanalytics.com Disruptions in the normal interactions between metal ions and nucleic acids can have pathological consequences. frontiersin.org

Cytidine 5 Triphosphate in Cellular Signaling and Gene Regulation

Participation in Intracellular Signaling Pathways

Cytidine-5'-triphosphate (CTP), a pyrimidine (B1678525) nucleotide, is a fundamental building block for the synthesis of RNA and DNA. pnas.org Beyond this central role in genetic information transfer, CTP is an active participant in various intracellular signaling pathways. It functions as a high-energy molecule, akin to adenosine (B11128) triphosphate (ATP), providing the necessary energy for specific metabolic reactions, including the biosynthesis of glycerophospholipids and protein glycosylation. nih.gov

The synthesis of CTP itself is intricately linked to cellular signaling. The enzyme responsible for the final step in CTP de novo biosynthesis, CTP synthetase, is regulated by phosphorylation. mendeley.com In yeast, for instance, protein kinase A and protein kinase C can phosphorylate and stimulate CTP synthetase activity. mendeley.com This suggests a connection between signal transduction pathways that govern cell growth and proliferation and the availability of CTP for macromolecular synthesis. mendeley.com

CTP also plays a direct role in signaling events at the cell surface. It can act as an agonist for P2X purinergic receptors, a family of ligand-gated ion channels. nih.gov These receptors are involved in a wide array of physiological processes, including neurotransmission and inflammation. nih.gov By binding to and activating these receptors, CTP can modulate cellular responses to external stimuli.

Furthermore, CTP is an essential precursor for the synthesis of all membrane phospholipids (B1166683). mendeley.com Phospholipids are not only structural components of cellular membranes but also serve as sources for second messengers in signal transduction cascades. Therefore, the availability of CTP is critical for maintaining the integrity and signaling capacity of cellular membranes. Some kinases have also been identified that utilize CTP, instead of the more common ATP, as a phosphate (B84403) donor in phosphorylation events. biorxiv.org

Direct and Indirect Roles in Transcriptional Control

In the bacterium Bacillus subtilis, the expression of the pyrG gene, which encodes CTP synthetase, is regulated by a CTP-sensitive transcription attenuation mechanism. pnas.orgnih.gov This regulatory system allows the cell to modulate the synthesis of CTP in response to its intracellular concentration. The mechanism is centered on an intrinsic transcription terminator located in the leader region of the pyrG gene. pnas.org

When intracellular CTP levels are low, transcription termination at this attenuator is prevented through a process of reiterative transcription. pnas.orgnih.gov This process is initiated at the transcription start site of the pyrG gene, which contains a specific sequence (GGGC on the nontemplate strand). pnas.org Low concentrations of CTP cause the RNA polymerase to pause after transcribing the initial G residues. pnas.org This pause allows for the repetitive addition of extra guanosine (B1672433) (G) residues to the 5' end of the nascent mRNA transcript. nih.gov

These additional G residues form a poly(G) extension that can base-pair with a downstream sequence rich in cytosine (C) and uridine (B1682114) (U) located at the 5' end of the terminator hairpin structure. nih.gov This interaction prevents the formation of the terminator hairpin, thereby allowing transcription to proceed through the attenuator and into the pyrG coding region, leading to the synthesis of CTP synthetase. nih.gov Conversely, when CTP levels are high, RNA polymerase does not pause, normal transcript elongation occurs, the terminator hairpin forms, and transcription is terminated, thus downregulating CTP synthetase production. pnas.org This elegant mechanism provides a direct and sensitive way for the cell to maintain homeostasis of its CTP pool and does not require a separate trans-acting regulatory protein. nih.gov

Table 1: Key Components of CTP-Sensitive Transcription Attenuation of the Bacillus subtilis pyrG Gene

ComponentFunction
pyrG leader regionContains the intrinsic transcription terminator (attenuator).
Intrinsic terminatorA hairpin structure in the mRNA that causes transcription to stop.
GGGC sequenceLocated at the transcription initiation site, it is crucial for reiterative transcription under low CTP conditions.
Low CTP concentrationInduces RNA polymerase pausing and reiterative transcription.
Poly(G) extensionAdded to the 5' end of the mRNA, it prevents the formation of the terminator hairpin by base-pairing with a complementary sequence.
High CTP concentrationAllows for normal transcription elongation and the formation of the terminator hairpin, leading to attenuation.

In the bacterial pathogen Shigella flexneri, the expression of virulence genes is controlled by the transcriptional regulator VirB. nih.govnih.gov VirB functions as a molecular switch that is directly dependent on CTP for its activity. nih.gov It is a key regulator that counteracts the transcriptional silencing of virulence genes mediated by the nucleoid-structuring protein H-NS. nih.govnih.gov

Recent research has revealed that VirB is a CTP-binding protein. nih.govbiorxiv.org The binding of CTP to VirB is a critical step in the activation of virulence gene expression. nih.gov This interaction is thought to induce a conformational change in VirB, enabling it to bind to specific DNA sequences known as virS sites, which are located upstream of VirB-dependent promoters. nih.govbiorxiv.org

Upon binding CTP, VirB forms a clamp-like structure that embraces the DNA. nih.govbiorxiv.org This CTP-dependent loading at the virS sites is followed by VirB sliding laterally along the DNA. nih.gov This "loading-and-sliding" mechanism allows VirB to remodel the H-NS-DNA complexes, making the virulence genes accessible for transcription. biorxiv.orgbiorxiv.org Mutations in VirB that prevent CTP binding abolish its ability to form these nucleoprotein complexes in vivo and consequently block the expression of virulence genes, rendering the bacteria avirulent. nih.gov Thus, VirB acts as a CTP-dependent molecular switch that is essential for the pathogenesis of Shigella. nih.govmpg.de

Table 2: The Role of CTP in the VirB-Mediated Gene Activation in Shigella flexneri

StepDescription
CTP Binding VirB specifically binds to Cytidine-5'-triphosphate. nih.govbiorxiv.org
Conformational Change CTP binding induces a conformational change in VirB, activating it. nih.gov
DNA Loading Activated VirB loads onto specific virS DNA sequences in a clamp-like fashion. nih.govbiorxiv.org
DNA Sliding After loading, VirB can slide along the DNA from its initial binding site. nih.gov
Antisilencing The presence of VirB on the DNA counteracts the silencing effects of H-NS. nih.govnih.gov
Gene Activation Virulence genes become accessible to RNA polymerase, leading to their transcription and the expression of virulence factors. nih.gov

The CTP-dependent activation of the VirB protein in Shigella flexneri provides a direct link between the metabolic state of the bacterium, specifically its cellular CTP pool, and the regulation of its virulence. nih.govasm.org The expression of the genetic determinants for invasion and pathogenesis is not constitutive but is tightly controlled by environmental cues, with VirB acting as a central regulator in this cascade. nih.gov

The requirement of CTP for VirB function means that the bacterium's ability to cause disease is coupled to its nucleotide metabolism. A sufficient intracellular concentration of CTP is necessary for VirB to adopt its active conformation, bind to DNA, and initiate the transcription of virulence genes. nih.govasm.org This connection ensures that the energetically costly process of expressing the virulence machinery, including the type III secretion system, is only undertaken when the cell has adequate resources, as reflected by a healthy CTP pool. nih.gov

Therefore, the cellular CTP level is not just a housekeeping parameter but a crucial regulatory signal that influences the pathogenic potential of Shigella. nih.gov Disrupting the ability of VirB to bind CTP, for instance through mutations in its CTP-binding pocket, leads to a loss of virulence, highlighting the critical nature of this metabolic input into the virulence gene regulatory network. nih.govnih.gov This CTP-sensing mechanism represents a potential target for the development of novel antimicrobial agents that could disarm the pathogen by interfering with its ability to regulate virulence in response to its metabolic state. mpg.de

Methodologies and Research Approaches in Cytidine 5 Triphosphate Studies

Biochemical and Enzymatic Characterization

The study of Cytidine-5'-triphosphate (CTP) and the enzymes that synthesize or utilize it relies on a variety of sophisticated biochemical and enzymatic methods. These techniques allow researchers to quantify enzyme activity, understand reaction mechanisms, and elucidate regulatory processes.

Assays for Cytidine (B196190) Triphosphate Synthase Activity

Cytidine triphosphate (CTP) synthase (CTPS) catalyzes the final, rate-limiting step in the de novo biosynthesis of CTP, converting Uridine-5'-triphosphate (UTP) to CTP. pnas.org The activity of this essential enzyme is a key area of investigation.

A common method for assaying CTPS activity is through spectrophotometry. This technique leverages the difference in the molar extinction coefficients between the substrate UTP and the product CTP at a specific wavelength. nih.govfrontiersin.org The production of CTP is monitored by measuring the increase in absorbance at 291 nm. pnas.orgfrontiersin.org A standard reaction mixture for this assay typically includes the enzyme, substrates (UTP and ATP), L-glutamine as the nitrogen source, magnesium chloride (MgCl2), and a buffer to maintain pH, often Tris-HCl. nih.govfrontiersin.org Guanosine-5'-triphosphate (GTP) is also frequently included as it acts as a positive allosteric activator of the enzyme. frontiersin.orgresearchgate.net

Another established method involves liquid chromatography-mass spectrometry (LC-MS). This approach offers high sensitivity and specificity by directly measuring the amount of CTP produced in cell lysates. researchgate.netnih.gov To ensure accuracy, a stable isotope-labeled analog of CTP is often used as an internal standard. nih.gov This LC-MS based method has been successfully used to determine CTPS activity in various biological samples, including human lymphocytes. nih.gov

Researchers have also employed fluorometry, using right-angle light scattering to monitor the assembly of CTPS, in conjunction with absorbance measurements to assay its activity simultaneously. elifesciences.org This allows for the investigation of the relationship between the enzyme's quaternary structure and its catalytic function. elifesciences.org

Table 1: Comparison of CTPS Activity Assay Methodologies

Methodology Principle Key Reagents Measurement Advantages
Spectrophotometry Measures the increase in absorbance at 291 nm due to CTP formation. pnas.orgfrontiersin.org UTP, ATP, L-glutamine, MgCl₂, GTP, Tris-HCl buffer. nih.govfrontiersin.org Absorbance at 291 nm. pnas.org Simple, continuous monitoring. nih.gov
LC-MS Quantifies CTP in cell lysates using mass spectrometry. nih.gov Cell lysate, stable isotope-labeled CTP internal standard. nih.gov Mass-to-charge ratio of CTP. nih.gov High sensitivity and specificity. nih.gov
Fluorometry & Absorbance Simultaneously monitors enzyme assembly via light scattering and activity via absorbance. elifesciences.org Saturating amounts of UTP, ATP, glutamine, GTP, MgCl₂. elifesciences.org Right-angle light scattering and absorbance at 291 nm. elifesciences.org Allows for correlation of structure and function. elifesciences.org

Kinetic Analyses of Cytidine-5'-triphosphate-Dependent Enzymes

Kinetic analyses are crucial for understanding the catalytic mechanism and regulation of enzymes that utilize CTP. These studies often involve determining key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

For CTP synthase, kinetic analyses have been performed to understand the effects of substrate and allosteric effector concentrations on enzyme activity. For example, studies have examined the enzyme's kinetics with respect to UTP at different concentrations of ATP. researchgate.net The activation of CTP synthase by GTP is another important area of kinetic investigation, with studies revealing hyperbolic activation under certain conditions. mdpi.com The kinetic interaction of CTP analogs, such as 5-aza-2'-deoxycytidine-5'-triphosphate (B1205430) (5-AZA-dCTP), with other enzymes like dCMP deaminase has also been characterized, revealing their roles as allosteric effectors. nih.gov

The kinetic properties of other CTP-dependent enzymes, such as the archaeal riboflavin (B1680620) kinase, have also been a subject of study. This enzyme uniquely uses CTP instead of ATP for phosphorylation. biorxiv.org Steady-state kinetic analysis of this enzyme involves measuring its activity at varying concentrations of both riboflavin and CTP to determine kinetic parameters like Vmax, Km, and the catalytic rate constant (kcat). biorxiv.org

Some enzymes, including CTP synthase, can exhibit complex time-dependent kinetic behaviors, such as hysteresis, which can be related to changes in their aggregation state. mdpi.com Analyzing the full progress curves of enzyme assays is important for identifying and understanding these complexities. mdpi.com

Table 2: Selected Kinetic Parameters for CTP-Dependent Enzymes

Enzyme Ligand Kinetic Parameter Value Reference
Methanococcus maripaludis Riboflavin Kinase CTP Km 236.0 µM biorxiv.org
Methanococcus maripaludis Riboflavin Kinase CTP Vmax 3.9 µM min⁻¹ biorxiv.org
Methanococcus maripaludis Riboflavin Kinase CTP kcat 0.14 s⁻¹ biorxiv.org
Human CTPS (resting cells) UTP Km 280 ± 310 µmol/L nih.gov
Human CTPS (resting cells) UTP Vmax 83 ± 20 pmol/min nih.gov
Human CTPS (activated PBMCs) UTP Km 230 ± 280 µmol/L nih.gov
Human CTPS (activated PBMCs) UTP Vmax 379 ± 90 pmol/min nih.gov
Spleen dCMP deaminase 5-AZA-dCMP Apparent Km 0.1 mM nih.gov

Glutamine Hydrolysis Measurement in Amidotransferase Domains

Many enzymes, including CTP synthase, belong to the glutamine amidotransferase (GAT) family. These enzymes possess a domain that hydrolyzes glutamine to provide ammonia (B1221849) for a subsequent reaction catalyzed by a synthase domain. acs.orgwikipedia.org Measuring the glutaminase (B10826351) activity is therefore essential for a complete understanding of these enzymes.

A common method for measuring glutaminase activity is to quantify the production of glutamate (B1630785), the other product of glutamine hydrolysis. This can be achieved using a coupled enzymatic assay. acs.orgnih.gov For instance, the glutamate produced can be measured using glutamate dehydrogenase, which couples the turnover of glutamine to the production of α-ketoglutarate and the conversion of NAD+ to NADH, the latter of which can be monitored spectrophotometrically. acs.org Another approach utilizes a glutamic acid/glutamate oxidase assay kit to determine the concentration of glutamic acid. asm.org

High-performance liquid chromatography (HPLC) provides a direct method for assaying the glutaminase activity of CTP synthase. biorxiv.orgnih.gov This technique allows for the separation and quantification of the reaction products.

The glutaminase activity of these enzymes is often regulated. For example, in glutamine phosphoribosylpyrophosphate amidotransferase, the binding of the acceptor substrate PRPP activates glutamine hydrolysis. nih.govresearchgate.net Similarly, the glutaminase activity of CTP synthase is allosterically activated by GTP. mdpi.com Therefore, assays are often performed in the presence and absence of these effectors to understand the coupling between the two domains of the enzyme. nih.gov

Table 3: Methods for Measuring Glutaminase Activity

Method Principle Key Components Measurement Application Example
Coupled Enzymatic Assay Glutamate production is coupled to a reaction that produces a detectable product (e.g., NADH). acs.org Glutamate dehydrogenase, NAD+. acs.org Spectrophotometric detection of NADH. acs.org Aminodeoxychorismate synthase. acs.org
Glutamate Oxidase Assay Directly measures glutamate concentration using a specific oxidase. asm.org Glutamic acid/glutamate oxidase assay kit. asm.org Colorimetric or fluorometric detection. asm.org LtsA glutaminase. asm.org
HPLC Separates and quantifies reaction products. biorxiv.orgnih.gov HPLC system with appropriate column and detector. Chromatographic peak area of glutamate. CTP synthase. biorxiv.org

Molecular Biology and Genetic Manipulation

Molecular biology techniques are indispensable for studying the roles of CTP in fundamental cellular processes like transcription and for developing novel research tools.

In Vitro Transcription Systems

In vitro transcription (IVT) is a cornerstone technique in molecular biology that allows for the synthesis of RNA molecules in a cell-free environment. idtdna.com CTP, along with ATP, GTP, and UTP, is an essential building block for RNA synthesis by RNA polymerases. baseclick.eubaseclick.eu A typical IVT reaction requires a linear DNA template containing a promoter sequence, the four ribonucleoside triphosphates (including CTP), an appropriate RNA polymerase (such as T7, T3, or SP6), and a buffer system. idtdna.comthermofisher.com

The concentration of CTP and other nucleotides can influence the yield of the in vitro transcription reaction. trilinkbiotech.com For some applications, it is desirable to use low concentrations of a particular nucleotide, for example, when preparing highly specific radiolabeled probes. thermofisher.com However, very low nucleotide concentrations can lead to premature termination of transcription. nih.gov To address this, technologies have been developed that utilize vectors with promoters lacking certain bases, allowing for the synthesis of full-length transcripts even with very low concentrations of the corresponding nucleotide, such as CTP. thermofisher.com

In vitro transcription is widely used to generate RNA for various applications, including the synthesis of RNA probes for hybridization assays, the production of mRNA for in vitro translation and functional studies, and the generation of RNA for structural analysis. thermofisher.comneb.com

RNA Labeling and Amplification Techniques

CTP and its analogs are central to techniques for labeling and amplifying RNA. These methods are critical for studying gene expression, RNA localization, and RNA-protein interactions.

RNA Labeling: RNA can be labeled by incorporating modified CTP analogs during in vitro transcription. baseclick.eu These analogs can carry various labels, including radioisotopes, fluorophores, or biotin. thermofisher.comjenabioscience.com For example, radiolabeled probes can be generated using [α-³²P]CTP. nih.govnih.gov The position of the radiolabel on the phosphate (B84403) chain (alpha, beta, or gamma) determines its use; alpha-labeled CTP is incorporated into the body of the transcript by polymerases, while gamma-labeled CTP can be used to label the 5' end of RNA by kinases. researchgate.net

Fluorescently labeled RNA can be produced by including CTP analogs conjugated to fluorescent dyes, such as AZDye488, in the transcription reaction. jenabioscience.com The ratio of labeled to unlabeled CTP can be optimized to achieve efficient labeling without significantly compromising the yield of the transcription reaction. thermofisher.comjenabioscience.com Biotin-labeled CTP can also be incorporated for subsequent detection or purification using streptavidin-based methods. thermofisher.com Furthermore, photoreactive CTP analogs have been synthesized to study RNA-protein interactions through photoaffinity crosslinking. springernature.com

RNA Amplification: RNA amplification techniques are used to increase the amount of RNA from small samples for downstream analysis. A common method involves reverse transcribing mRNA into cDNA, followed by in vitro transcription to produce large quantities of antisense RNA (aRNA). gene-quantification.de This process requires CTP and the other three ribonucleotides for the synthesis of the aRNA. gene-quantification.de During the amplification, labeled nucleotides, including labeled CTP, can be incorporated to produce labeled aRNA probes for use in microarray analysis and other hybridization-based assays. nih.gov

Table 4: CTP Analogs in RNA Labeling

CTP Analog Label Application Reference
[α-³²P]CTP Radioisotope (³²P) Uniformly labeling RNA transcripts for detection in hybridization assays. nih.govnih.gov
CTP-PEG5-AZDye488 Fluorophore (AZDye488) Fluorescent labeling of RNA probes for in situ hybridization and Northern blots. jenabioscience.com
Biotin-CTP Biotin Labeling RNA for non-radioactive detection or affinity purification. thermofisher.com
5-((4-azidophenacyl)thio)-cytidine-5'-triphosphate Photoreactive group Photoaffinity crosslinking to study RNA-protein interactions. springernature.com
5-propargylamino-CTP-Cy5 Fluorophore (Cy5) 3'-end labeling of RNA using a polymerase ribozyme. researchgate.net

Gene Expression Studies Utilizing RNA Interference

RNA interference (RNAi) is a powerful tool for investigating gene function by specifically silencing the expression of a target gene. In the context of Cytidine-5'-triphosphate (CTP) synthase, RNAi has been employed to elucidate the physiological roles of its different isoforms and its importance in various cellular processes.

In studies on chronic lymphocytic leukemia (CLL), lentivirus-mediated RNA interference vectors targeting CTPS2 were used to significantly reduce its mRNA expression. researchgate.net This downregulation of CTPS2 in CLL cells led to observable phenotypic changes, including reduced cell proliferation, cell cycle arrest in the G2/M phase, and an increase in apoptosis. researchgate.net These findings underscore the critical role of CTPS2 in the survival and proliferation of these cancer cells. Further investigation following the silencing of CTPS2 revealed an increase in DNA damage and a decrease in DNA repair capabilities, suggesting a role for the enzyme in maintaining genomic integrity. researchgate.net

Drosophila melanogaster has also served as a key model organism for studying CTP synthase function using RNAi. To investigate the formation of filamentous structures known as cytoophidia, researchers have utilized UAS-mediated RNAi to knockdown CTP synthase expression. nih.gov For instance, the Vienna Drosophila RNAi Center provided a specific UAS-CTP synthase RNAi line (GD12759) for these studies. nih.gov By knocking down CTP synthase, scientists could study the impact on the dynamic assembly of these filaments and their regulation by processes such as ubiquitination. nih.gov These gene expression studies are crucial for understanding the in vivo significance of CTP synthase and its various structural forms. baseclick.eu

cDNA Isolation and Recombinant Protein Expression Systems

The in-vitro study of CTP synthase's biochemical properties relies heavily on obtaining pure, active enzyme. This is typically achieved through the isolation of its complementary DNA (cDNA) and the subsequent expression of the recombinant protein in a heterologous host system. biomatik.com

A common strategy involves isolating the gene encoding CTP synthase from the organism of interest. For example, the CTP synthase gene from Giardia intestinalis was cloned using a PCR-based approach with oligonucleotides designed from conserved amino acid sequences. nih.gov The full gene was then subcloned into an expression vector, such as pQE30, for protein production in Escherichia coli. nih.gov Similarly, the CTP synthase gene (CgCTPS) from Corynebacterium glutamicum was amplified from genomic DNA and cloned for expression in E. coli. oup.com In other cases, the open reading frame (ORF) of a CTP synthase, like that from Toxoplasma gondii (TgCTPS), is cloned into vectors like pET19b or pET15b for recombinant expression. frontiersin.org

E. coli is a widely used expression host due to its rapid growth and high protein yields. The recombinant CTP synthase is often engineered with an affinity tag, such as a polyhistidine (His-tag), to facilitate purification. The G. intestinalis recombinant protein, for instance, was purified using a Ni-NTA affinity column. nih.gov The expressed protein from T. gondii was produced in the E. coli BL21-CodonPlus(DE3)RP strain. frontiersin.org

The isolated recombinant protein allows for detailed biochemical and kinetic characterization. Studies on the purified recombinant G. intestinalis CTP synthase determined its subunit molecular weight to be approximately 69.5 kDa and its native form to be a tetramer of about 274 kDa. nih.gov Likewise, functional enzyme assays with purified recombinant TgCTPS confirmed its activity. frontiersin.org Human CTP synthase 1 (CTPS1) has also been expressed as a recombinant protein in human embryonic kidney (HEK293T) cells, often with a C-terminal Myc/DDK tag for detection and purification. origene.com

OrganismGene/ProteinExpression SystemVectorPurification
Giardia intestinalisCTP synthetaseE. colipQE30Ni-NTA affinity column
Toxoplasma gondiiTgCTPSE. coli BL21-CodonPlus(DE3)RPpET19b / pET15bMatrix assisted refolding
Corynebacterium glutamicumCgCTPSE. coliNot specifiedNot specified
Homo sapiensCTPS1HEK293T cellsNot specified (cDNA clone)Not specified (C-Myc/DDK tag)

Site-Directed Mutagenesis and Functional Characterization

Site-directed mutagenesis is a cornerstone technique for dissecting the structure-function relationships of CTP synthase. By systematically altering specific amino acid residues, researchers can probe their roles in catalysis, substrate binding, allosteric regulation, and oligomerization.

In Escherichia coli CTP synthase, site-directed mutagenesis was used to investigate the function of highly conserved glycine (B1666218) residues (Gly142, Gly143, and Gly146). portlandpress.com The results highlighted the critical role of Gly142 in the nucleotide-dependent formation of the active tetramer, as its mutation to alanine (B10760859) (G142A) resulted in an inactive enzyme that could not properly oligomerize. portlandpress.com In contrast, mutations G143A and G146A affected kinetic parameters but did not abolish tetramer formation. portlandpress.com

This technique has also been crucial for understanding the allosteric regulation of CTP synthase by GTP. Mutagenesis studies have helped map the regions of the enzyme involved in GTP binding and the subsequent activation of the glutaminase domain. mdpi.com For instance, studies on E. coli CTPS identified that the R429A mutation reduced the enzyme's affinity for GTP and decreased the catalytic efficiency of the glutamine-dependent reaction. mdpi.com Similarly, research on Lactococcus lactis CTPS showed that mutating residues Thr431 and Arg433 affects the GTP-dependent activation of glutamine hydrolysis. mdpi.com

In Corynebacterium glutamicum, site-directed mutagenesis was employed with the goal of engineering an enzyme with reduced product inhibition by CTP. oup.com By introducing single point mutations (D160E, E162A, E168K) in the N-terminal ammonia ligase (ALase) domain, researchers successfully created enzyme variants with a lower binding affinity for CTP, thereby reducing product inhibition. oup.com

The functional characterization of these mutants typically involves a combination of kinetic assays to measure enzyme activity, and biophysical methods like gel-filtration HPLC and circular dichroism to assess oligomeric state and structural integrity, respectively. portlandpress.com

OrganismEnzymeMutantKey Finding
Escherichia coliCTPSG142ACritically impaired nucleotide-dependent tetramerization, leading to inactivity. portlandpress.com
Escherichia coliCTPSG143AReduced catalytic efficiency for both ammonia- and glutamine-dependent reactions. portlandpress.com
Escherichia coliCTPSR429AReduced GTP-binding affinity and activation of glutaminase activity. mdpi.com
Lactococcus lactisCTPST431VAffected structural changes accompanying GTP-dependent activation, but not GTP affinity. mdpi.com
Corynebacterium glutamicumCgCTPSD160E, E162A, E168KLowered the enzyme's binding affinity for CTP, reducing product inhibition. oup.com

Structural Biology Techniques

X-ray Crystallography of Cytidine Triphosphate Synthase Isozymes

X-ray crystallography has been fundamental in providing high-resolution, three-dimensional structures of CTP synthase (CTPS), offering profound insights into its architecture, active sites, and regulatory mechanisms. The first crystal structures of CTPS were reported in 2004 for the Escherichia coli enzyme (EcCTPS), both in its ligand-free form and in a complex with its products, CTP and ADP. nih.gov These initial structures revealed that the enzyme forms a homotetramer, with each monomer comprising a synthetase domain and a glutamine amidotransferase (GAT) domain. nih.govfrontiersin.org

Subsequent crystallographic studies have expanded our understanding across different species and isozymes. The structure of the synthetase domain of human CTPS1 was determined, representing the first structure of a eukaryotic CTPS. researchgate.net This revealed a homotetrameric arrangement where each active site is formed by residues from three different subunits, and bound sulfate (B86663) ions indicated the binding sites for the phosphate groups of ATP and UTP. researchgate.net Structures for human CTPS1 and CTPS2 have now been resolved to 2.8 Å, providing a basis for understanding the differences between the two isozymes. frontiersin.org

Organism/IsozymePDB Code (example)Resolution (Å)Key Structural Insights
Escherichia coli CTPS1VCONot specifiedFirst structure with bound glutamine. biorxiv.org
Escherichia coli CTPS1S1MNot specifiedStructure in ligand-free state. nih.gov
Escherichia coli CTPS2AD5Not specifiedProduct complex with CTP and ADP, revealing feedback inhibition mechanism. nih.gov
Human CTPS1 (synthetase domain)2C5MNot specifiedFirst eukaryotic CTPS structure; tetrameric active site formation. researchgate.net
Human CTPS1Not specified2.8Structure in presence of substrates/products. frontiersin.org
Human CTPS2Not specified2.8Structure in presence of substrates/products. frontiersin.org

Cryo-Electron Microscopy for Conformational Analysis of Cytidine Triphosphate Synthase

Cryo-electron microscopy (cryo-EM) has emerged as a powerful technique for studying the structure of large, dynamic macromolecular assemblies like CTP synthase, particularly its filamentous form, known as the cytoophidium. This method has been instrumental in revealing conformational states that are challenging to capture with X-ray crystallography.

A significant breakthrough was the near-atomic resolution (2.48 Å) cryo-EM structure of Drosophila melanogaster CTP synthase (dmCTPS) in its polymeric state with all substrates bound. pnas.org This structure precisely located all ligands, including ATP, UTP, and the allosteric activator GTP, providing unprecedented detail on how GTP binding coordinates the reactions in the GAT and synthetase domains by stabilizing the ammonia tunnel and preventing ammonia leakage. mdpi.compnas.org The study also captured an intermediate of the ATP-dependent UTP phosphorylation reaction. pnas.org

Cryo-EM has been used to determine the structures of CTPS filaments from various organisms, including E. coli and humans. mdpi.com The structure of the E. coli CtpS filament, determined at 8.4 Å resolution, showed that the filament is composed of stacked, X-shaped tetramers. elifesciences.org This assembly sterically hinders a conformational change required for enzyme activity, suggesting a mechanism for how polymerization inhibits catalysis. elifesciences.org

More recent cryo-EM studies on Drosophila CTPS have elucidated the structural basis for its bifunctional CTP/dCTP synthase activity, resolving the structure of the enzyme bound to dNTPs at up to 2.7 Å. nih.gov Furthermore, cryo-EM structures of yeast CTPS filaments revealed a pH-sensitive assembly mechanism. These filaments stabilize an inactive conformation of the enzyme by pinching shut the ammonia channel between the catalytic sites, a feature unique to yeast CTPS. biorxiv.org These studies highlight the capability of cryo-EM to capture different functional states and reveal how large-scale assembly regulates enzyme activity. mdpi.comelifesciences.org

Cellular and Organismal Model Systems

A diverse range of model systems, from simple prokaryotes to complex eukaryotes, has been utilized to investigate the multifaceted roles of CTP synthase and its product, CTP.

Escherichia coli : As a prokaryotic model, E. coli has been invaluable for fundamental biochemical and structural studies. The enzyme from E. coli has been a workhorse for site-directed mutagenesis, kinetic analysis, and initial X-ray crystallography studies that laid the groundwork for understanding CTPS structure and regulation. portlandpress.comrutgers.edu

Saccharomyces cerevisiae : The budding yeast is a powerful eukaryotic model for genetics and cell biology. Studies in yeast have been crucial for understanding the regulation of CTP synthase by phosphorylation and its role in phospholipid synthesis. rutgers.edu The lethal phenotype of a double mutant lacking both yeast CTPS genes (ura7Δ ura8Δ) has been used in complementation assays to test the function of CTPS from other organisms, such as Toxoplasma gondii and humans. frontiersin.orgrutgers.edu

Schizosaccharomyces pombe : The fission yeast serves as another important model, particularly for studying the role of CTPS cytoophidia in cell cycle progression and cell size control. mdpi.com As S. pombe has only one CTPS isoform, it provides a simplified system to study the effects of filament formation. Research has shown that the loss of cytoophidia in fission yeast leads to a delay in the G2 phase of the cell cycle and an increase in cell size. mdpi.com

Drosophila melanogaster : The fruit fly is a key multicellular model for studying CTP synthase in the context of development and tissue-specific function. nih.gov The discovery of the cytoophidium was made in Drosophila, and it remains a primary model for studying the regulation and function of these filamentous structures, including their role in processes like DNA endoreplication in follicle cells. nih.govpnas.org Genetic tools available in Drosophila, such as the UAS-GAL4 system for RNAi, have been extensively used. nih.gov

Arabidopsis thaliana : This plant model is used to study the function of the CTPS enzyme family in plants. Arabidopsis has five CTPS isoforms, and research has focused on their roles in development and response to abiotic stress. frontiersin.org For example, studies have shown that the expression of CTPS4 is strongly upregulated during drought and salt stress, and knockout mutants show reduced tolerance to these conditions, potentially linking CTP metabolism to stress responses and DNA repair. frontiersin.org

Human Cell Lines : Various human cell lines, especially cancer cells and lymphocytes, are used to study the role of human CTPS isozymes (CTPS1 and CTPS2) in disease. nih.gov For example, chronic lymphocytic leukemia (CLL) cells have been used to demonstrate the importance of CTPS2 for cell proliferation and survival, identifying it as a potential therapeutic target. researchgate.net The expression of human CTPS in yeast mutant backgrounds has also facilitated structure-function analyses. rutgers.edu

Development and Characterization of CTPS-Deficient Cellular Models

The creation of cellular models lacking one or both CTP synthase enzymes (CTPS1 and CTPS2) has been instrumental in dissecting their specific roles.

In Jurkat cells, which primarily express CTPS1, its knockout is sufficient to severely impair proliferation and induce cell death. nih.govjci.org In contrast, HEK cells express both isoforms, and only the combined knockout of CTPS1 and CTPS2 completely abrogates cell growth. nih.gov These models have shown that CTPS1 is particularly critical for the proliferation of activated lymphocytes. researchgate.netnih.gov Studies on cells from patients with inherited CTPS1 deficiency, which causes a life-threatening immunodeficiency, confirm these findings. researchgate.netnih.govpnas.org The patient's T-cells fail to proliferate upon activation, a defect that can be rescued by the addition of exogenous CTP or cytidine. researchgate.netnih.gov

The development of these deficient models has been crucial for understanding the differential roles of CTPS isoforms and for validating CTPS1 as a therapeutic target for immunosuppression and cancer. nih.govbiorxiv.org

Utilization of Animal Models for In Vivo Disease and Metabolic Research

Animal models, particularly genetically modified mice, have been essential for understanding the in vivo consequences of altered CTP metabolism.

Mice with a deficiency in CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), an enzyme in the Kennedy pathway for phosphatidylethanolamine (B1630911) (PE) synthesis, have provided significant insights into metabolic diseases. Complete knockout of the Pcyt2 gene is embryonically lethal, demonstrating the essential role of this pathway in development. nih.gov

Heterozygous Pcyt2+/- mice, which have reduced enzyme activity, develop a distinct metabolic phenotype as they age. nih.gov These mice exhibit:

Liver steatosis (fatty liver)

Hypertriglyceridemia (high levels of triglycerides in the blood)

Obesity

Insulin (B600854) resistance

These symptoms arise because the reduced rate of PE synthesis leads to an increased availability of diacylglycerol, which is then shunted towards the synthesis of triglycerides. nih.gov These animal models have been invaluable in linking CTP-dependent phospholipid metabolism to whole-body energy balance and metabolic diseases. nih.govresearchgate.net They also serve as platforms to investigate potential therapeutic interventions for these conditions.

Advanced Analytical Techniques for Cytidine-5'-triphosphate Characterization

A suite of advanced analytical techniques is employed to accurately characterize CTP, determine its purity, and study its complex interactions with other molecules.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying the concentration of CTP and other nucleotides. selleckchem.comselleckchem.comsigmaaldrich.comneb.com This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

For CTP analysis, anion-exchange HPLC is often used, where the negatively charged phosphate groups of CTP interact with a positively charged stationary phase. By using a salt gradient in the mobile phase, CTP can be effectively separated from other nucleotides like ATP, UTP, and GDP, as well as from its own breakdown products (CDP and CMP). The purity of CTP preparations is critical for enzymatic and cellular studies, and HPLC can detect and quantify impurities with high precision, often achieving purity levels of ≥99%. selleckchem.comselleckchem.com The concentration is determined by comparing the peak area of the sample to that of a known standard, using UV detection typically at a wavelength around 271-280 nm.

Table 1: HPLC Applications in CTP Analysis

Application Description Typical Detection Reference
Purity Assessment Separates CTP from precursors (UTP), degradation products (CDP, CMP), and other nucleotides. UV Absorbance sigmaaldrich.comneb.com
Concentration Quantifies the amount of CTP in a sample by comparing its peak area to a standard curve. UV Absorbance caldic.comtrilinkbiotech.com

This table is interactive. Click on the headers to sort.

Spectroscopic Methods (UV-Vis, EPR, NMR) for Interaction and Structural Probing

Spectroscopic methods are vital for probing the structure of CTP and its interactions with other molecules, such as metal ions and proteins.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy is routinely used for the quantification of CTP and to study its interactions. sielc.com The cytidine base has a characteristic maximum absorbance (λmax) in the UV range. For a modified analog, 5-Bromo-dCTP, the λmax is observed at 279 nm. Changes in the UV spectrum, such as shifts in the λmax or changes in absorbance intensity, can indicate the binding of metal ions or proteins to the nucleotide, providing information about the formation of complexes. nih.govresearchgate.net

Electron Paramagnetic Resonance (EPR): EPR (or Electron Spin Resonance) spectroscopy is specifically used to study systems containing unpaired electrons, such as complexes of CTP with paramagnetic metal ions like Copper(II) (Cu2+). By analyzing the EPR spectrum, researchers can gain detailed information about the coordination environment of the metal ion, including the identity and geometry of the atoms from CTP (e.g., phosphate oxygens, base nitrogens) that are directly bound to the metal. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is a powerful tool for detailed structural analysis of CTP and its complexes in solution. acs.org

31P NMR is particularly useful for studying the phosphate chain, as changes in the chemical shifts of the α, β, and γ phosphorus atoms can reveal information about metal ion binding sites and conformational changes. trilinkbiotech.commdpi.com

1H and 13C NMR provide information about the ribose sugar and cytosine base, helping to identify which parts of the nucleotide are involved in interactions. acs.orgrcsb.org

19F NMR can be used with fluorinated CTP analogs (e.g., 5F-CTP) to probe RNA structure and ligand binding, as the fluorine atom provides a sensitive and specific signal. nih.gov These NMR techniques have been crucial in characterizing the structure of CTP synthase and understanding how nucleotide binding regulates its activity. utoronto.ca

Potentiometric Methods for Determining Stability Constants of Metal-Ligand Complexes

Potentiometric titration is a classical and highly accurate method for determining the stability constants of complexes formed between metal ions and ligands like CTP. hakon-art.comkuey.net The technique involves monitoring the pH of a solution containing the metal ion and CTP as a standard solution of acid or base is added.

The shape of the resulting titration curve is altered by the formation of metal-CTP complexes, as the binding of a metal ion to the phosphate groups or the cytosine base affects the pKa values of these groups. By analyzing these changes, researchers can calculate the stoichiometry and the thermodynamic stability constants of the various complex species that form in solution (e.g., M(CTP), M(H)(CTP)). chemijournal.comjetir.orgniscpr.res.inchemijournal.com This information is fundamental to understanding the role of essential metal ions in the biological functions of CTP, as the stability of these complexes dictates their prevalence and reactivity under physiological conditions. nih.govresearchgate.net

Table 2: Stability Constants (log K) of Metal-CTP Complexes Determined by Potentiometric Methods

Metal Ion Complex Species log K Temperature (°C) Ionic Strength (M) Reference
Cu(II) [Cu(CTP)]²⁻ 6.57 37 0.1 chemijournal.comchemijournal.com
Cd(II) [Cd(CTP)]²⁻ 4.60 37 0.1 chemijournal.comchemijournal.com
Ni(II) [Ni(CTP)]²⁻ 5.21 35 0.1 niscpr.res.in
Zn(II) [Zn(CTP)]²⁻ 5.43 35 0.1 niscpr.res.in
Co(II) [Co(CTP)]²⁻ 5.06 35 0.1 niscpr.res.in
Mg(II) [Mg(CTP)]²⁻ 4.39 35 0.1 niscpr.res.in

This table is interactive. Click on the headers to sort. Values represent examples from the literature and can vary with experimental conditions.

Quantitative Analysis of Intracellular Ribonucleotide Pools

The determination of intracellular ribonucleotide pool sizes, including that of Cytidine-5'-triphosphate (CTP), is fundamental to understanding essential cellular processes involved in energy metabolism, nucleic acid synthesis, and biochemical signaling pathways. nih.gov Accurate quantification of these pools is critical for research into the mechanisms of many biological processes and the therapeutic efficacy of nucleoside analogues. researchgate.netacs.org Various analytical methodologies have been developed to measure the concentrations of CTP and other ribonucleotides within cells, each with distinct advantages in terms of sensitivity, specificity, and throughput.

A predominant and powerful technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This method offers high sensitivity and specificity, allowing for the accurate measurement of low-concentration metabolites like CTP, even in complex biological matrices. researchgate.net LC-MS/MS systems, often operating in multiple reaction monitoring (MRM) mode, can simultaneously quantify multiple ribonucleoside triphosphates (rNTPs) and deoxynucleoside triphosphates (dNTPs). nist.govresearchgate.netresearchgate.net To overcome challenges in separating nucleotides from the more abundant ribonucleotides and to improve retention on reversed-phase chromatography columns, novel derivatization methods have been developed. nih.gov For instance, a rapid derivatization with (trimethylsilyl)diazomethane (TMSD) has been shown to be effective, enabling sufficient retention and unique ion transitions for each nucleotide, thereby eliminating mutual interference in LC-MS/MS analysis. researchgate.netacs.orgnih.gov

High-performance liquid chromatography (HPLC) with UV detection is another widely used method, though it can be limited by difficulties in separating CTP from other nucleotides. nih.govoup.com Anion-exchange HPLC has been successfully used for the separation and quantitation of CTP, dCTP, ATP, and other triphosphates under isocratic conditions. researchgate.net

Beyond chromatography, alternative approaches have been established. Enzymatic assays provide a functional means of quantification. nih.gov One such method utilizes CTP:phosphocholine (B91661) cytidylyltransferase, an enzyme highly specific for CTP, to estimate its concentration by measuring the conversion of radiolabeled phosphocholine to CDP-choline. cdnsciencepub.comcdnsciencepub.com More recently, a chromatography-free, real-time fluorogenic in vitro transcription assay has been developed. biorxiv.org This method employs bacteriophage T7 and SP6 RNA polymerases and a fluorogenic aptamer-binding dye to quantify each of the four canonical rNTPs, including CTP, offering a sensitive alternative for laboratories without specialized chromatography equipment. biorxiv.orgoup.com

The validation of these analytical methods is crucial for ensuring accurate and reproducible results. Key validation parameters include the lower limit of quantification (LLOQ), linearity, and precision, often expressed as the coefficient of variation (CV). researchgate.netnih.gov

Detailed Research Findings

Research using these methodologies has generated detailed data on the intracellular concentrations of CTP in various cell types and conditions. LC-MS/MS analysis has been applied to determine the basal levels of ribonucleotide and deoxyribonucleotide pools in several human cancer cell lines. nih.govnih.gov

The table below shows the basal intracellular CTP concentrations measured in five different leukemia cell lines using a validated HPLC-MS/MS method. nih.gov

Table 1: Basal Intracellular CTP Concentration in Leukemia Cell Lines

Cell Line CTP Concentration (pmol/10⁶ cells)
MV4-11 330
K562 195
CCRF-CEM 85
HL-60 115
THP-1 130

Data sourced from a study quantifying dNTP and NTP pools in leukemia cells. nih.gov

Enzymatic assays have also been employed to determine CTP concentrations in animal tissues and cultured cells. The following table presents findings from a study that used a CTP:phosphocholine cytidylyltransferase-based assay. cdnsciencepub.comcdnsciencepub.com

Table 2: CTP Concentration in Rat Liver and BHK-21 Cells

Sample Type CTP Concentration (nmol/g wet weight)
Rat Liver 62
Baby Hamster Kidney 21 (BHK-21) Cells 161

Data sourced from a study using a rapid enzymatic assay for CTP and phosphocholine. cdnsciencepub.comcdnsciencepub.com

The precision and sensitivity of these methods are demonstrated through rigorous validation. The table below summarizes key validation parameters for an LC-MS/MS method developed for the quantification of CTP and other nucleotides.

Table 3: Validation Parameters for an LC-MS/MS Quantification Method for CTP

Parameter Value
Lower Limit of Quantification (LLOQ) 50 nM
Within-Day Accuracy at LLOQ 93.0–119.0%
Within-Day CV at LLOQ 14.9%
Between-Day CV at LLOQ 12.9%

Data sourced from a study validating an HPLC-MS/MS system for NTP and dNTP quantification. nih.gov

These quantitative analysis techniques are indispensable tools in molecular biology and pharmacology, facilitating a deeper understanding of nucleotide metabolism and its role in health and disease.

Advanced Research Directions and Future Perspectives on Cytidine 5 Triphosphate

Further Elucidation of Regulatory Mechanisms and Enzyme Dynamics

The intricate regulation of Cytidine-5'-triphosphate (CTP) synthesis is a critical area of ongoing research, with a particular focus on the enzyme responsible for its de novo production, CTP synthase (CTPS). Understanding the dynamic structural changes and allosteric regulation of CTPS is key to deciphering how cells control the availability of this essential nucleotide.

Comprehensive Understanding of Cytidine (B196190) Triphosphate Synthase Filamentation (Cytoophidia) Formation and Physiological Roles

CTP synthase has the remarkable ability to assemble into filamentous structures known as cytoophidia, a phenomenon observed across all domains of life, from bacteria to humans. mdpi.comresearchgate.net These structures, which can be found in both the cytoplasm and the nucleus, represent a novel form of intracellular compartmentalization of metabolic enzymes. researchgate.net The formation of cytoophidia is a dynamic and highly regulated process, often induced by metabolic cues such as nutrient availability. mdpi.comtandfonline.com For instance, glutamine deprivation can promote the formation of these filaments. researchgate.nettandfonline.com

The physiological significance of cytoophidia is multifaceted and can vary between species. In some organisms, such as E. coli and budding yeast, the filament is composed of inactive, product-bound CTPS, suggesting a role in enzyme inhibition and storage. mdpi.comtandfonline.com Conversely, human CTPS1 cytoophidia are formed from substrate-bound, active enzyme and can enhance enzymatic activity. mdpi.com This filamentation is also thought to protect the enzyme from degradation, thereby acting as a metabolic stabilizer to buffer intracellular CTPS levels. mdpi.com In certain developmental contexts, like in Drosophila ovaries, these filaments are crucial for providing the necessary CTP for rapid DNA and phospholipid synthesis. tandfonline.com Furthermore, CTPS filaments have been observed to interact with cytoskeletal components, suggesting roles beyond metabolic regulation, potentially influencing cell structure. frontiersin.org

Organism/Cell TypeCondition for Filament FormationState of CTPS in FilamentProposed Function of Filament
E. coliPresence of CTP (product)InactiveEnzyme inhibition and storage
Budding Yeast---InactiveStabilize an inactive state
Human (CTPS1)Presence of UTP (substrate)ActiveIncrease enzyme activity
Drosophila OvariesDevelopmental cuesActiveProvide CTP for synthesis
GeneralGlutamine deprivationVariesEnzyme storage, protection

Detailed Mechanism of Guanosine-5'-triphosphate-Induced Conformational Changes in Cytidine Triphosphate Synthase

Guanosine-5'-triphosphate (GTP) plays a critical role as an allosteric activator of CTP synthase, a unique feature among glutamine-dependent amidotransferases which require an allosteric effector to activate the glutaminase (B10826351) (GAT) domain for efficient glutamine hydrolysis. nih.govnih.govmdpi.com The binding of GTP induces significant conformational changes within the CTPS enzyme. nih.govmdpi.com Cryo-electron microscopy studies of Drosophila CTPS have provided detailed insights into these structural shifts. nih.govresearchgate.net

GTP binds at a cleft between the GAT and the ammonia (B1221849) ligase (AL) domains. pnas.org This binding involves interactions with several key loops, including the L2 loop, the L4 loop from an adjacent protomer, the L11 lid, and the flexible L13 "wing" region. nih.govnih.govmdpi.com These interactions trigger conformational changes that are proposed to promote the hydrolysis of glutamine in the GAT domain. nih.govnih.govmdpi.com While the precise mechanism by which these changes facilitate catalysis is still under investigation, it is clear that GTP binding is essential for activating the glutaminase activity. nih.govnih.gov Furthermore, these GTP-induced conformational changes are also crucial for the proper assembly and maintenance of the ammonia tunnel that connects the GAT and synthase domains. nih.govnih.govmdpi.com

Coordination of Glutamine Hydrolysis and Ammonia Channeling by Allosteric Effectors

The allosteric effector GTP plays a pivotal role in coordinating the two distinct catalytic activities of CTP synthase: glutamine hydrolysis at the GAT domain and the subsequent ATP-dependent amination of UTP at the synthase domain. nih.govmdpi.com The ammonia produced from glutamine hydrolysis is transferred through an internal molecular tunnel to the synthase active site. nih.govnih.govmdpi.com

Therapeutic Targeting and Rational Drug Design Strategies

The central role of Cytidine-5'-triphosphate in cellular proliferation has made its synthesizing enzyme, CTP synthase, an attractive target for therapeutic intervention, particularly in the fields of oncology and infectious diseases.

Development of Novel Inhibitors for Cytidine Triphosphate Synthase in Cancer Therapies

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA and RNA synthesis. pnas.orgstep-ph.com Consequently, CTP synthase activity is often upregulated in various cancers, making it a compelling target for anticancer drug development. mdpi.compnas.org Targeting nucleotide biosynthesis is a proven strategy in cancer treatment, and the development of specific CTPS inhibitors offers a novel approach. researchgate.net

There are two human isoforms of CTP synthase, CTPS1 and CTPS2. researchgate.net CTPS1 plays a non-redundant and essential role in the proliferation of B- and T-cells, while CTPS2 can compensate for its function in other tissues. nih.gov This isoform-specific dependency in lymphoid cells makes CTPS1 a particularly promising target for hematological malignancies. nih.gov

Recent drug development efforts have focused on creating potent and highly selective small-molecule inhibitors of CTPS1. researchgate.netnih.gov One such inhibitor, dencatistat (STP938), is a first-in-class, orally bioavailable CTPS1 inhibitor currently in clinical development for T-cell and B-cell lymphomas. step-ph.comstep-ph.com Preclinical studies have shown that selective CTPS1 inhibition blocks the proliferation of neoplastic lymphoid cells and induces apoptosis. researchgate.netnih.gov These inhibitors have been found to bind to the ATP pocket of CTPS1. nih.gov Furthermore, combining CTPS1 inhibitors with inhibitors of the DNA damage response pathway, such as those targeting ATR, CHEK1, or WEE1, has shown synergistic effects in killing cancer cells. researchgate.net Other approaches have explored nucleoside analogs like gemcitabine, whose triphosphate form is a potent competitive inhibitor of CTP. mdpi.comnih.gov

Compound/Drug ClassTargetMechanism of ActionTherapeutic Area
Dencatistat (STP938)CTPS1Selective, orally bioavailable inhibitorT-cell and B-cell lymphoma
STP-BCTPS1Selective pharmacological inhibitorMultiple Myeloma
Gemcitabine-5'-triphosphateCTP SynthaseCompetitive inhibitor of CTPVarious Cancers
Isoquinoline derivativesCTP SynthaseNon-substrate-like inhibitorPotential anti-infectives

Exploration of Cytidine Triphosphate Synthase as an Antiparasitic Drug Target

The de novo pyrimidine (B1678525) biosynthetic pathway is essential for the survival of many parasitic organisms, making the enzymes in this pathway, including CTP synthase, attractive targets for antiparasitic drug development. frontiersin.org The rationale for targeting the parasite's CTPS lies in potential differences between the host and parasite enzymes, or a greater reliance of the parasite on the de novo pathway. frontiersin.orgresearchgate.net

CTP synthase has been identified as a potential drug target against several protozoan infections, including trypanosomiasis and toxoplasmosis. mdpi.comresearchgate.netfrontiersin.org For instance, the CTP synthase from Toxoplasma gondii (TgCTPS) has been shown to be essential for the parasite's survival and lytic cycle. frontiersin.org Unlike their human hosts, which can salvage uridine (B1682114) and cytidine, T. gondii has a limited capacity for pyrimidine salvage, making it highly dependent on de novo synthesis. frontiersin.org This dependency makes TgCTPS a promising target for the development of selective inhibitors. frontiersin.org Similarly, CTP synthase is being explored as a target in other parasites like Trypanosoma brucei. researchgate.net The development of inhibitors that specifically target the parasite's enzyme could lead to new and effective treatments for these devastating diseases.

Targeting Cytidine Triphosphate Synthetase 1 Isoform for Specific Therapeutic Applications

Cytidine triphosphate synthetase (CTPS) is the rate-limiting enzyme in the de novo synthesis of CTP. tandfonline.comnih.gov In humans, there are two isoforms, CTPS1 and CTPS2. pnas.org CTPS1 has emerged as a significant therapeutic target, particularly in the context of cancer and immune disorders, due to its specific roles in rapidly proliferating cells like lymphocytes. pnas.orgresearchgate.net

Highly proliferative cancer cells exhibit a strong dependence on the de novo pyrimidine synthesis pathway to support the high demand for DNA and RNA synthesis. wikipedia.orghaematologica.org This dependency makes CTPS1 an attractive target for cancer therapy. tandfonline.compatsnap.com Research has shown that elevated CTPS1 expression is associated with poor outcomes in patients with certain cancers, such as mantle cell lymphoma. haematologica.org

The development of selective small molecule inhibitors targeting CTPS1 has shown considerable promise in preclinical studies. These inhibitors have demonstrated the ability to induce cell death in cancer cells and have shown anti-tumor activity in models of both T-cell and B-cell malignancies. step-ph.com For instance, a first-in-class, highly selective, and orally bioavailable inhibitor of CTPS1, known as STP938, has entered clinical trials for patients with relapsed/refractory B-cell and T-cell lymphomas. wikipedia.orgstep-ph.com The mechanism of these selective inhibitors often involves binding to the CTP binding site of the enzyme, as revealed by cryo-electron microscopy. wikipedia.org

Furthermore, combining CTPS1 inhibition with other targeted therapies is a promising strategy. For example, inhibiting CTPS1 has been shown to synergize with the BCL2 inhibitor venetoclax (B612062) in aggressive mantle cell lymphoma models, leading to synergistic cell death. haematologica.org Another area of investigation is the synthetic lethality observed when combining CTPS1 inhibition with the inhibition of replication stress signaling, particularly in MYC-amplified cancers like Group 3 medulloblastoma. wikipedia.orgbiorxiv.org This approach targets the metabolic vulnerabilities created by MYC hyperactivation. biorxiv.org

The specificity of targeting CTPS1 is a key advantage. While CTPS1 is crucial for the proliferation of activated lymphocytes, the needs of other tissues can be met by the CTPS2 isoform and nucleoside salvage pathways. pnas.org This suggests that selective CTPS1 inhibitors could have limited off-target effects, making them a potentially safer therapeutic option for immune disorders and lymphocyte cancers. pnas.org

Table 1: Research Findings on Targeting CTPS1 for Therapeutic Applications

Research AreaKey FindingsReferences
Cancer Therapy High CTPS1 expression correlates with poor prognosis in mantle cell lymphoma. haematologica.org
Selective CTPS1 inhibitors show preclinical efficacy in B-cell and T-cell malignancies. wikipedia.orgstep-ph.com
STP938, a selective CTPS1 inhibitor, is in clinical trials for lymphomas. wikipedia.orgstep-ph.com
Combination Therapies CTPS1 inhibition synergizes with BCL2 inhibitors in mantle cell lymphoma. haematologica.org
Synthetic lethality is observed with combined inhibition of CTPS1 and replication stress signaling in MYC-driven cancers. wikipedia.orgbiorxiv.org
Mechanism of Action Selective inhibitors bind to the CTP binding site of CTPS1. wikipedia.org
Isoform Specificity CTPS1 is essential for lymphocyte proliferation, while CTPS2 supports other tissues, suggesting reduced off-target effects of selective inhibitors. pnas.org

Understanding CTP-Related Metabolic Rewiring for Drug Resistance Prevention in Cancer

Metabolic reprogramming is a hallmark of cancer, enabling cells to sustain high rates of proliferation and adapt to the tumor microenvironment. frontiersin.orgmdpi.com A crucial aspect of this metabolic plasticity is the alteration of nucleotide metabolism, where CTP plays a central role. Understanding how CTP-related metabolic pathways are rewired in cancer cells is critical for developing strategies to prevent or overcome drug resistance.

Cancer cells that develop resistance to chemotherapy often exhibit significant metabolic alterations. frontiersin.org One such alteration involves the pyrimidine synthesis pathway. For instance, in non-small-cell lung cancer, the epithelial-to-mesenchymal transition (EMT), a process linked to drug resistance and metastasis, is associated with the upregulation of CTPS1. nih.govresearchgate.net This upregulation is driven by transforming growth factor-β (TGF-β) and is crucial for the malignant transformation of cancer cells. nih.govresearchgate.net Inhibition of CTPS, either through knockdown or enzymatic inhibition, has been shown to reduce chemoresistance and migration in vitro. nih.govresearchgate.net

The oncogene MYC, which is frequently overexpressed in various cancers, drives multiple anabolic processes, including nucleotide synthesis. mdpi.com MYC-driven cancers can become dependent on the de novo pyrimidine synthesis pathway, making CTPS1 a key vulnerability. biorxiv.org Inhibition of CTPS1 in these cancers not only limits tumor growth but can also reduce MYC expression through a feedback mechanism. biorxiv.org This highlights a direct link between CTP metabolism and the signaling pathways that drive cancer progression and drug resistance.

Furthermore, resistance to targeted therapies can also be driven by metabolic rewiring. Studies have shown that cancer cells can develop resistance to drugs by adapting their metabolism to bypass the inhibited signaling pathways. embopress.org This can involve an increased reliance on glycolysis and other metabolic pathways that support cell survival and proliferation. embopress.org The close relationship between pyrimidine metabolism and drug resistance suggests that targeting CTP synthesis could be a valuable strategy to sensitize cancer cells to other treatments and prevent the emergence of resistant clones. mdpi.com

Table 2: CTP-Related Metabolic Rewiring and Drug Resistance in Cancer

Cancer Type / ModelMetabolic Rewiring MechanismImplication for Drug ResistanceReferences
Non-Small-Cell Lung Cancer Upregulation of CTPS1 during TGF-β-induced EMT.Promotes chemoresistance and migration. nih.govresearchgate.net
MYC-Amplified Cancers Increased dependency on de novo pyrimidine synthesis via CTPS1.CTPS1 inhibition reduces tumor growth and MYC expression. biorxiv.org
General Cancer Models Cancer cells adapt their metabolism to bypass inhibited pathways.Metabolic plasticity, including in pyrimidine synthesis, contributes to resistance to targeted therapies. mdpi.comembopress.org

Role of Cytidine-5'-triphosphate in Pathogen Virulence and Host-Pathogen Interactions

Beyond its roles in eukaryotic cells, CTP is also emerging as a critical molecule in the context of infectious diseases. Research is uncovering its involvement in bacterial pathogenesis and host-pathogen interactions, opening new avenues for understanding and potentially combating infections.

Mechanistic Investigations into Cytidine-5'-triphosphate's Influence on Transcriptional Anti-Silencing in Bacterial Pathogenesis

In some bacterial pathogens, the regulation of virulence genes is a tightly controlled process. One fascinating mechanism involves transcriptional anti-silencing, where a specific protein counteracts the silencing effects of other DNA-binding proteins. Recent studies have revealed a surprising role for CTP in this process in the bacterium Shigella, the causative agent of bacillary dysentery. asm.org

The VirB protein in Shigella is a key transcriptional regulator of virulence genes. asm.org It functions to counteract the silencing of virulence genes by the nucleoid-structuring protein H-NS. asm.org Groundbreaking research has shown that VirB is a CTP-binding protein. asm.orgasm.org The binding of CTP to VirB is essential for its regulatory activity. asm.orgmpg.de

The proposed mechanism involves a CTP-dependent switch. mpg.de When VirB binds to CTP, it undergoes a conformational change that allows it to be loaded onto specific DNA sites. mpg.de From there, it can slide along the DNA, altering its structure and making the target virulence genes accessible for transcription. mpg.de Mutations that prevent CTP from binding to VirB inhibit this process, leading to a loss of virulence gene expression and rendering the bacteria avirulent. asm.orgmpg.de This discovery highlights a previously unknown role for CTP as a signaling molecule in bacterial pathogenesis and broadens our understanding of the ParB superfamily of proteins, to which VirB belongs. asm.org

Delineation of Cytidine-5'-triphosphate's Role in Virulence Control in Infectious Organisms

The importance of CTP and its synthesizing enzymes extends to a variety of infectious organisms. In several bacterial species, carboxyl-terminal processing proteases (CTPs), which are distinct from CTP synthase, have been implicated in virulence. nih.govnih.gov While these are proteases and not directly the nucleotide, their nomenclature warrants careful distinction. However, the nucleotide CTP itself, and its synthesis, are also directly linked to virulence.

In the bacterium Acinetobacter baumannii, a mutation in the ctp gene, which encodes a carboxy-terminal processing protease, leads to reduced motility, loss of membrane integrity, and decreased virulence. mdpi.com This mutant strain showed increased sensitivity to environmental stressors and reduced ability to adhere to and invade airway epithelial cells. mdpi.com

In the context of viral infections, CTP synthesis is also a critical factor. The SARS-CoV-2 virus, for example, exploits the host cell's CTPS1 to promote its own replication. asm.org The virus activates CTPS1 to increase the synthesis of CTP, which is necessary for viral RNA production. asm.org Interestingly, SARS-CoV-2 also uses CTPS1 to suppress the host's innate immune response by deamidating interferon regulatory factor 3 (IRF3). asm.org This dual function makes CTPS1 a promising target for antiviral therapies, as its inhibition could both deplete the nucleotide pool required for viral replication and boost the host's antiviral defenses. asm.org

Table 3: Role of CTP and Related Enzymes in Pathogen Virulence

PathogenCTP-Related FactorRole in VirulenceReferences
Shigella CTP binding to VirB proteinEssential for transcriptional anti-silencing of virulence genes. asm.orgasm.orgmpg.de
Acinetobacter baumannii Carboxy-terminal processing protease (Ctp)Maintains membrane integrity, stress adaptation, and controls virulence. mdpi.com
SARS-CoV-2 Host CTPS1Promotes CTP synthesis for viral replication and suppresses host innate immunity. asm.org

Broader Biological Significance and Unexplored Roles

The established roles of CTP in metabolism and nucleic acid synthesis are just the beginning of its story. Emerging evidence suggests that CTP may have a much broader role as a biological regulator, acting as a molecular switch in a variety of cellular processes, potentially rivaling the well-known signaling roles of ATP and GTP.

Investigation of Cytidine-5'-triphosphate as a Widespread Biological Switch Beyond Canonical ATP/GTP Roles

While ATP and GTP are widely recognized as the primary energy currency and signaling molecules in the cell, recent discoveries are challenging this dogma. There is growing evidence that CTP can also act as a specific signaling molecule and a regulator of enzyme activity.

The CTP-dependent mechanism for transcriptional regulation in Shigella is a prime example of CTP acting as a molecular switch. mpg.de This finding suggests that CTP-dependent control mechanisms may be more widespread in bacteria than previously thought. mpg.de Researchers have also identified a CTP-dependent mechanism for bacterial chromosome segregation, a process where the related eukaryotic protein uses ATP. researchgate.net

In eukaryotes, the regulation of CTP synthase itself provides clues to the broader signaling roles of CTP. The enzyme's activity is regulated by feedback inhibition from its product, CTP. nih.gov Furthermore, CTP synthase can form filamentous structures called cytoophidia, and the formation of these structures is linked to the regulation of the enzyme's activity. nih.govmolbiolcell.org This suggests a complex interplay between CTP levels, enzyme activity, and cellular organization.

The potential for CTP to be used as an initiation substrate for transcription by RNA polymerase, similar to the canonical NTPs, is another area of active investigation. oup.com While ATP, GTP, UTP, and CTP are the main substrates, other molecules can also initiate transcription, and the intracellular concentrations of NTPs play a regulatory role. oup.com

The fact that evolution has favored ATP for general energy and GTP for many signaling pathways does not preclude CTP from having its own specific regulatory niches. researchgate.net The unique chemical properties of CTP may allow for specific interactions with proteins that are not possible with ATP or GTP. researchgate.net Further research into CTP-binding proteins and their functions is likely to uncover a host of new regulatory roles for this fundamental molecule.

Interplay Between Cytidine-5'-triphosphate Metabolism, Cell Growth, and Phospholipid Homeostasis

Cytidine-5'-triphosphate (CTP) stands at a critical metabolic intersection, fundamentally linking the pathways of nucleotide synthesis with the demands of cell growth and the maintenance of membrane phospholipid homeostasis. As an essential precursor for the synthesis of DNA and RNA, CTP also plays an indispensable role in the production of major membrane phospholipids (B1166683), such as phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.govresearchgate.net This dual function necessitates a tightly regulated coordination between CTP metabolism and the cellular processes that drive proliferation and membrane expansion.

The de novo synthesis of CTP from uridine-5'-triphosphate (UTP) is catalyzed by the enzyme CTP synthase (CTPS). nih.govwikipedia.org This reaction is a rate-limiting step and is subject to complex regulatory mechanisms, including allosteric activation by guanosine (B1672433) triphosphate (GTP) and feedback inhibition by its own product, CTP. wikipedia.orgelifesciences.org This regulation ensures that the cellular pool of CTP, which is typically the lowest among the major nucleotides, is maintained in balance with cellular needs. nih.govlife-science-alliance.org

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, exhibit a heightened demand for CTP to support both nucleic acid replication and the biogenesis of new membranes required for cell division. nih.govlife-science-alliance.org Consequently, CTP synthase activity is often elevated in these cells, highlighting its importance in sustaining cell growth. nih.govnih.gov Studies have shown that the two human isoforms, CTPS1 and CTPS2, are both required for optimal cell proliferation, with CTPS1 being the major contributor. life-science-alliance.orgnih.gov Inhibition of CTPS activity can lead to a depletion of the CTP pool, which not only halts DNA and RNA synthesis but also triggers programmed cell death, underscoring the essential link between CTP availability and cell survival. pnas.org

The role of CTP in phospholipid homeostasis is primarily executed through its function as a high-energy precursor in the Kennedy pathway (also known as the CDP-choline and CDP-ethanolamine pathways). nih.govnih.gov In this pathway, CTP reacts with phosphocholine (B91661) or phosphoethanolamine to form CDP-choline and CDP-ethanolamine, respectively. nih.govaocs.org These activated intermediates are then used to synthesize PC and PE, which are the most abundant phospholipids in eukaryotic cell membranes, making up approximately 50% and 25% of the total phospholipid mass, respectively. molbiolcell.orgnih.gov

A key regulatory node in this interplay is the enzyme CTP:phosphocholine cytidylyltransferase (CCT) , which catalyzes the rate-limiting step in PC synthesis. pnas.orgnih.gov The activity of CCT is intricately controlled through its subcellular localization. It exists as an inactive, soluble enzyme that becomes activated upon binding to cellular membranes, particularly the nuclear envelope and endoplasmic reticulum. molbiolcell.orgnih.gov This translocation is triggered by changes in membrane lipid composition, such as a decrease in PC content or an increase in lipids like diacylglycerol and fatty acids. pnas.orgnih.gov This mechanism acts as a homeostatic sensor; when membrane synthesis is required for cell growth, CCT is recruited to the membrane and activated, thereby increasing PC production to meet the demand. nih.govnih.gov The regulation of CCT is critical for membrane biogenesis, especially during the S phase of the cell cycle when new membrane synthesis is paramount. pnas.org

Furthermore, the metabolism of CTP and phospholipids is coordinated with broader cellular growth and signaling pathways. For instance, the insulin (B600854) pathway, a major regulator of cell growth and metabolism, influences lipid homeostasis. plos.org The enzyme CDP-diacylglycerol synthetase (CDS), which uses CTP to produce CDP-diacylglycerol for phosphatidylinositol (PI) synthesis, plays a role in coordinating cell growth and fat storage by modulating PI levels and, consequently, insulin pathway activity. plos.org This demonstrates a complex feedback loop where CTP metabolism influences major signaling pathways that in turn control cell growth and lipid storage.

Interactive Data Table: Key Research Findings on CTP Metabolism, Cell Growth, and Phospholipid Homeostasis

The following table summarizes key findings from various research studies, illustrating the multifaceted role of CTP.

FindingOrganism/SystemKey Enzyme(s)ImplicationReference(s)
CTP is an essential precursor for all membrane phospholipids via the Kennedy and CDP-diacylglycerol pathways.Saccharomyces cerevisiae (Yeast)CTP synthetaseCTP availability directly impacts the rate of synthesis for all major phospholipids. nih.govnih.gov
CTP synthase (CTPS1) is crucial for the proliferation of activated T and B cells.Human lymphocytesCTP synthase 1 (CTPS1)Loss-of-function mutations in CTPS1 lead to severe immunodeficiency due to impaired lymphocyte proliferation. nih.gov
CCTα, the rate-limiting enzyme for PC synthesis, is activated by translocation from the nucleus to the nuclear envelope/ER.Mammalian cellsCTP:phosphocholine cytidylyltransferase α (CCTα)This translocation is a key regulatory mechanism for maintaining membrane phospholipid homeostasis during cell growth. molbiolcell.orgnih.gov
Inhibition of CCT triggers programmed cell death (apoptosis).Mammalian cellsCTP:phosphocholine cytidylyltransferase (CCT)Demonstrates that the integrity of the PC synthesis pathway is essential for cell survival. pnas.org
Elevated CTP synthase activity is correlated with the growth rates of tumors.Hepatoma cellsCTP synthaseSuggests that CTP synthase is a potential target for cancer therapy due to its role in supporting rapid proliferation. nih.gov
CDP-diacylglycerol synthetase (CdsA) coordinates cell growth and fat storage via the insulin pathway.Drosophila melanogasterCDP-diacylglycerol synthetase (CDS/CdsA)Links CTP-dependent phospholipid synthesis to major metabolic and growth signaling pathways. plos.org
Both CTPS1 and CTPS2 are required for cell proliferation, with CTPS1 being the primary contributor.Human cancer cell linesCTP synthase 1 (CTPS1), CTP synthase 2 (CTPS2)Shows differential roles of CTPS isoforms in supporting the metabolic needs of proliferating cells. life-science-alliance.orgnih.gov
Limiting PC synthesis by inhibiting CCT redirects diacylglycerol towards triacylglycerol storage.Chinese hamster ovary cells, Rat hepatocytesCTP:phosphocholine cytidylyltransferase (CCT)Illustrates the metabolic switch between membrane biogenesis and lipid storage, influenced by CTP-dependent pathways. nih.gov

Q & A

Q. How can researchers quantify CTP in enzymatic assays, and what are the critical methodological considerations?

CTP quantification often involves coupling enzymatic reactions with spectrophotometric or chromatographic methods. For example:

  • Bradford or Lowry assays (for protein quantification in enzyme preparations) ensure accurate measurement of enzymes like cytidine triphosphate synthase .
  • HPLC with UV detection (≥99% purity standards) is preferred for direct CTP measurement, using Tris-HCl-buffered solutions to maintain stability . Key considerations: Avoid RNase contamination, validate linear detection ranges, and calibrate with internal standards (e.g., ATP or UTP) to account for matrix effects.

Q. What are the recommended protocols for handling and storing CTP in laboratory settings?

  • Storage : Aliquot CTP solutions (100 mM in Tris-HCl, pH 8.0) at -20°C to prevent hydrolysis; lyophilized powder should be desiccated at -80°C for long-term stability .
  • Safety : Use nitrile gloves, eye protection (EN 166 standard), and avoid skin contact due to potential reproductive toxicity risks .

Q. How is CTP utilized in standard nucleic acid synthesis protocols?

CTP serves as a substrate for RNA polymerases in in vitro transcription. Critical steps include:

  • Optimizing NTP ratios (CTP:ATP:GTP:UTP) to avoid premature termination.
  • Including magnesium ions (Mg²⁺) to stabilize triphosphate binding in polymerase active sites .

Advanced Research Questions

Q. What experimental strategies differentiate specific vs. non-specific protein-CTP interactions in binding assays?

  • Gradient Open Port Sampling : Combined with LC-MS, this method distinguishes specific interactions (e.g., CTP binding to sialyltransferases) from non-specific adsorption by analyzing binding affinity gradients under varying salt conditions .
  • Competitive Assays : Use analogs like CDP or CMP to assess displacement, validated via isothermal titration calorimetry (ITC) .

Q. How can metabolic engineering optimize CTP-dependent pathways, such as CDP-choline biosynthesis?

  • Yeast Strain Engineering : Overexpress choline phosphate cytidylyltransferase in P. pastoris to enhance CDP-choline yield. Monitor CTP pool dynamics via metabolomics to avoid depletion .
  • Substrate Channeling : Co-localize CTP synthase and cytidylyltransferase enzymes to minimize intermediate diffusion, improving conversion rates .

Q. What explains contradictory data in CTP synthase kinetics across different organisms?

Discrepancies often arise from:

  • Allosteric Regulation : Bacterial CTP synthases are feedback-inhibited by CTP, while T. gondii enzymes rely on UTP availability .
  • Assay Conditions : Varying pH or Mg²⁺ concentrations alter enzyme cooperativity. Validate protocols using in situ NMR to track real-time CTP synthesis .

Q. How does CTP accumulation in tumor-adjacent tissues influence metabolic reprogramming studies?

  • Metabolomics Workflows : Use "Mummichog" analysis on LC-MS data to identify upregulated pathways (e.g., pyrimidine synthesis) in CTCL models.
  • Feedback Mechanisms : Elevated CTP in non-involved tissues may drive PRPP accumulation, promoting nucleotide salvage pathways in tumors .

Q. What NMR techniques resolve CTP’s structural dynamics in RNA polymerase interactions?

  • TROSY-based RDC Measurements : Resolve backbone conformations in large RNAs by measuring amide residual dipolar couplings in CTP-rich regions .
  • ¹H-¹⁵N HSQC : Track chemical shift perturbations during CTP incorporation into RNA transcripts .

Methodological Challenges & Solutions

Q. How to address variability in CTP-driven lipid biosynthesis assays?

  • Normalization : Use internal standards (e.g., ¹³C-labeled CTP) to correct for extraction efficiency.
  • Kinetic Modeling : Apply Michaelis-Menten parameters (Km for CTP = ~0.5 mM in E. coli) to predict flux variations .

Q. What controls are essential for CTP toxicity studies in cell cultures?

  • Dose-Response Curves : Test 0.1–10 mM CTP to identify thresholds for mitochondrial toxicity.
  • Rescue Experiments : Supplement with uridine to bypass CTP synthase inhibition, confirming specificity .

Data Interpretation & Validation

Q. How to reconcile discrepancies in CTP metabolic flux analyses across studies?

  • Cross-Platform Validation : Compare LC-MS, NMR, and enzymatic assay results using shared cell lysates.
  • Example: Mismatches in T. gondii CTP levels may reflect extraction method biases (e.g., acetonitrile vs. methanol) .

Q. What statistical frameworks support robust analysis of CTP-dependent pathway data?

  • Pathway Enrichment Tools : Use Mummichog or MetaboAnalyst to prioritize pyrimidine metabolism in omics datasets .
  • Network Modeling : COBRA models integrate enzyme kinetics and CTP pool sizes to predict pathway bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.